Lys01
説明
特性
IUPAC Name |
N-(7-chloroquinolin-4-yl)-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N5/c1-30(12-10-28-20-6-8-26-22-14-16(24)2-4-18(20)22)13-11-29-21-7-9-27-23-15-17(25)3-5-19(21)23/h2-9,14-15H,10-13H2,1H3,(H,26,28)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGQVCRQXSYPCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC1=C2C=CC(=CC2=NC=C1)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Lys01: A Dimeric Chloroquine Derivative as a Potent Autophagy Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Lys01 is a novel dimeric chloroquine (B1663885) derivative that has demonstrated significant potential as a potent inhibitor of autophagy. Its unique bivalent structure, consisting of two chloroquine moieties linked by a triamine spacer, confers a substantial increase in activity compared to its monomeric counterparts, chloroquine (CQ) and hydroxychloroquine (B89500) (HCQ). By accumulating in lysosomes and increasing their pH, this compound effectively blocks the fusion of autophagosomes with lysosomes, a critical step in the autophagy pathway. This disruption of cellular homeostasis leads to the accumulation of autophagic vesicles and ultimately, in many cancer cell lines, to cytotoxicity. Recent studies have identified palmitoyl-protein thioesterase 1 (PPT1) as a key molecular target of this compound and other chloroquine derivatives. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins. While essential for cellular homeostasis, autophagy can also be co-opted by cancer cells to survive metabolic stress and resist therapy.[1] Consequently, the inhibition of autophagy has emerged as a promising strategy in oncology.
Chloroquine and hydroxychloroquine, well-known antimalarial drugs, have been repurposed as autophagy inhibitors. However, their clinical efficacy has been limited by the high concentrations required to achieve a therapeutic effect, which are often not attainable in patients.[2] To address this limitation, this compound was designed based on the principle of multivalency, which has been shown to enhance the potency of other drugs.[3] this compound is a dimeric form of chloroquine, featuring two 7-chloroquinoline (B30040) rings connected by a short triamine linker.[3][4] This structural modification results in a more potent accumulation within the lysosome, leading to enhanced deacidification and a more profound inhibition of autophagy.[4][5] Its water-soluble salt, Lys05, has been instrumental in demonstrating its single-agent antitumor activity in vivo.[4][6]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the late stages of autophagy. As a lysosomotropic agent, this compound readily accumulates within the acidic environment of the lysosome. Its basic nature leads to an increase in the intralysosomal pH, a process known as lysosomal deacidification.[4][7] This alteration of the lysosomal environment inhibits the activity of acid-dependent hydrolases and, crucially, prevents the fusion of autophagosomes with lysosomes to form autolysosomes.[8] The consequence is a blockade of autophagic flux, leading to the accumulation of autophagic vesicles within the cell.[3][4]
Recent research has identified palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme, as a direct molecular target of chloroquine derivatives, including this compound (and its salt form, Lys05).[8][9][10][11] PPT1 is responsible for removing fatty acid modifications from proteins, a step necessary for their degradation within the lysosome. By inhibiting PPT1, this compound further disrupts lysosomal function and cellular metabolism.[9][10] The enhanced potency of the dimeric this compound compared to monomeric chloroquine is attributed to its more efficient binding and inhibition of PPT1.[8]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in cancer cells.
Quantitative Data
This compound has demonstrated significantly greater cytotoxicity in various cancer cell lines compared to hydroxychloroquine (HCQ). The half-maximal inhibitory concentration (IC50) values highlight its enhanced potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| 1205Lu | Melanoma | 3.6 | [12] |
| c8161 | Melanoma | 3.8 | [12] |
| LN229 | Glioblastoma | 7.9 | [12] |
| HT-29 | Colon Cancer | 6.0 | [12] |
Table 1: In vitro cytotoxicity of this compound in various human cancer cell lines after 72 hours of treatment, as determined by MTT assay.[12]
In vivo studies using the water-soluble salt Lys05 have shown significant single-agent antitumor activity in xenograft models at doses as low as 10 mg/kg administered intraperitoneally (i.p.) daily.[5][13]
| Xenograft Model | Cancer Type | Lys05 Dosage | Outcome | Reference |
| 1205Lu | Melanoma | 76 mg/kg i.p. every 3/5 days | Reduced tumor volume and growth rate | [1] |
| HT-29 | Colon Cancer | ≥ 10 mg/kg i.p. daily | Reduced tumor growth rate, volume, and weight | [14] |
| c8161 | Melanoma | 76 mg/kg i.p. daily for 2 days | Increased number of autophagic vesicles in tumors | [1] |
Table 2: Summary of in vivo efficacy of Lys05 in mouse xenograft models.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Synthesis of this compound
The synthesis of this compound involves the dimerization of a chloroquine moiety. While a detailed, step-by-step protocol is proprietary, the general strategy involves the reaction of 4,7-dichloroquinoline (B193633) with a suitable triamine linker, such as N,N-bis(2-aminoethyl)methylamine.[3] The synthesis is designed to connect two 4-amino-7-chloroquinoline units via the central nitrogen of the triamine linker.[15]
Cell Viability (MTT) Assay
This protocol is used to determine the IC50 values of this compound.
Materials:
-
Cancer cell lines (e.g., 1205Lu, c8161, LN229, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[16]
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 72 hours.[12]
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3][16]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3][16]
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[7][17]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Autophagy Inhibition Assays
This assay measures the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagy inhibition.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: Rabbit anti-LC3 (e.g., Novus Biologicals NB100-2220)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 10 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane. A pore size of 0.2 µm is recommended for the small LC3 protein.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.[14]
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.[14][18]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities for LC3-I and LC3-II and calculate the ratio.
This fluorescence microscopy-based assay visualizes the accumulation of autophagosomes.
Materials:
-
Cancer cell line stably expressing GFP-LC3
-
This compound
-
Fluorescence microscope
-
DAPI for nuclear staining (optional)
Procedure:
-
Seed GFP-LC3 expressing cells on coverslips or in glass-bottom dishes.
-
Treat the cells with this compound for a desired time (e.g., 4-24 hours).
-
Fix the cells with 4% paraformaldehyde or cold methanol.[18]
-
If desired, stain the nuclei with DAPI.
-
Mount the coverslips on slides with mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of GFP-LC3 puncta per cell. An increase in puncta indicates the accumulation of autophagosomes.[4]
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound represents a significant advancement in the development of autophagy inhibitors. Its dimeric structure confers superior potency compared to existing monomeric chloroquine derivatives, allowing for effective autophagy blockade at lower concentrations. The identification of PPT1 as its molecular target provides a deeper understanding of its mechanism of action and opens new avenues for therapeutic intervention. The robust single-agent antitumor activity of its water-soluble salt, Lys05, in preclinical models underscores its potential as a novel cancer therapeutic. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound and other potent autophagy inhibitors.
References
- 1. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. GFP-LC3 High-content Assay for Screening Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lys05: A new lysosomal autophagy inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. proteolysis.jp [proteolysis.jp]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Binding of hydroxychloroquine and chloroquine dimers to palmitoyl-protein thioesterase 1 (PPT1) and its glycosylated forms: a computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. selleckchem.com [selleckchem.com]
- 14. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]
- 15. Dimeric quinacrines as chemical tools to identify PPT1, a new regulator of autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Lys01: A Potent Lysosomotropic Autophagy Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Core Abstract: Lys01, a novel bisaminoquinoline, has emerged as a potent inhibitor of autophagy, a cellular recycling process implicated in cancer cell survival and resistance to therapy. As a dimeric analogue of chloroquine (B1663885), this compound demonstrates significantly enhanced potency in disrupting lysosomal function, leading to the accumulation of autophagosomes and subsequent cancer cell death. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, impact on cellular signaling pathways, and the experimental methodologies used to characterize its activity.
Introduction: The Rationale for Targeting Autophagy in Oncology
Autophagy is a catabolic process whereby cells degrade and recycle their own components to maintain homeostasis. In the context of cancer, autophagy can play a dual role. In some instances, it can suppress tumor initiation. However, in established tumors, autophagy often promotes cell survival under stressful conditions, such as nutrient deprivation or in response to chemotherapy, thereby contributing to therapeutic resistance. This has led to the development of autophagy inhibitors as a promising strategy in oncology.
This compound was developed as a more potent alternative to existing autophagy inhibitors like chloroquine (CQ) and hydroxychloroquine (B89500) (HCQ). Its unique dimeric structure is key to its enhanced activity.[1][2]
Structure-Activity Relationship of this compound
The enhanced potency of this compound over monomeric aminoquinolines like chloroquine is attributed to specific structural features. The key structural motifs necessary for the improved autophagy inhibition of this compound include the presence of two aminoquinoline rings, a triamine linker, and a chlorine atom at the C-7 position.[1][2]
Key Structural Features:
-
Bisaminoquinoline Core: The dimeric nature of this compound, featuring two 7-chloro-4-aminoquinoline rings, is fundamental to its high potency. This allows for enhanced accumulation within the acidic environment of the lysosome.
-
Triamine Linker: The flexible triamine linker connecting the two quinoline (B57606) rings is crucial for the molecule's spatial orientation and interaction with its target within the lysosome.
-
C-7 Chlorine Substitution: The chlorine atom at the 7th position of the quinoline rings is critical for the autophagy-inhibiting activity.
Mechanism of Action: Lysosomal Deacidification and Autophagy Blockade
This compound is a lysosomotropic agent, meaning it preferentially accumulates in lysosomes. Its primary mechanism of action is the deacidification of the lysosomal lumen.[1][2] This increase in lysosomal pH inhibits the activity of acid-dependent lysosomal hydrolases, which are essential for the degradation of autophagic cargo.
The inhibition of these enzymes leads to a blockage of the final step of the autophagic flux, the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents. This results in the accumulation of autophagosomes and the autophagy substrate p62/SQSTM1 within the cell, ultimately triggering cell death.
Impact on mTORC1 Signaling
The lysosome serves as a critical signaling hub, most notably for the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a master regulator of cell growth and metabolism. mTORC1 is activated on the lysosomal surface in response to nutrient availability. By disrupting lysosomal function and pH, this compound can indirectly affect mTORC1 signaling, further contributing to its anti-cancer effects.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the biological activity of this compound and its water-soluble salt, Lys05.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| 1205Lu | Melanoma | 3.6 |
| c8161 | Melanoma | 3.8 |
| LN229 | Glioblastoma | 7.9 |
| HT-29 | Colon Cancer | 6.0 |
| Data from MedchemExpress.com[3] |
Table 2: In Vivo Antitumor Activity of Lys05
| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition |
| 1205Lu Xenograft | Melanoma | 76 mg/kg i.p. every 3/5 days | Significant impairment |
| HT-29 Xenograft | Colon Cancer | 10, 40 mg/kg i.p. daily; 80 mg/kg i.p. 3/5 days | Dose-dependent impairment |
| Data from McAfee Q, et al. PNAS. 2012.[1] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Autophagy Flux Assay (LC3-II and p62 Immunoblotting)
This assay quantifies the inhibition of autophagy by this compound.
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for 24 hours. Include a negative control (vehicle) and a positive control for autophagy blockade (e.g., Bafilomycin A1, 100 nM).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against LC3 and p62, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and calculate the LC3-II/LC3-I ratio and the relative p62 levels, normalizing to the loading control. An increase in both the LC3-II/LC3-I ratio and p62 levels indicates autophagy blockade.
Lysosomal pH Measurement
This protocol measures the deacidification of lysosomes induced by this compound.
-
Cell Seeding: Seed cells on glass-bottom dishes suitable for live-cell imaging.
-
Dye Loading: Load the cells with a ratiometric pH-sensitive lysosomal dye (e.g., LysoSensor Yellow/Blue DND-160) according to the manufacturer's instructions.
-
Compound Treatment: Treat the cells with different concentrations of this compound for a specified time.
-
Live-Cell Imaging: Acquire fluorescence images using a confocal or fluorescence microscope with appropriate filter sets for the ratiometric dye.
-
pH Calibration: To generate a standard curve, treat a separate set of dye-loaded cells with a series of buffers of known pH in the presence of ionophores (e.g., nigericin (B1684572) and monensin) to equilibrate the lysosomal and extracellular pH.
-
Data Analysis: Calculate the ratio of fluorescence intensities at the two emission wavelengths for each lysosome. Determine the lysosomal pH of the experimental samples by interpolating their fluorescence ratios onto the calibration curve.
Experimental and Logical Workflows
In Vitro Characterization of this compound
In Vivo Antitumor Efficacy Study of Lys05
Conclusion
This compound represents a significant advancement in the development of autophagy inhibitors for cancer therapy. Its unique bisaminoquinoline structure is directly responsible for its enhanced lysosomotropic properties and potent inhibition of autophagy. The detailed structure-activity relationship and mechanistic understanding of this compound provide a strong foundation for the future design of even more effective autophagy inhibitors. The experimental protocols and workflows outlined in this guide offer a robust framework for the continued investigation of this compound and other novel compounds targeting the lysosome in cancer.
References
- 1. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationship Studies of an Autophagy Inhibitor That Targets the ATG14L-Beclin1 Protein-Protein Interaction Reveal Modifications That Improve Potency and Solubility and Maintain Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Lys01: A Potent Lysosomotropic Autophagy Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Lys01, a novel and potent lysosomotropic autophagy inhibitor. This compound, a dimeric aminoquinoline, demonstrates significantly greater potency in inhibiting autophagy and inducing cancer cell death compared to earlier monomeric compounds like chloroquine (B1663885) (CQ) and hydroxychloroquine (B89500) (HCQ). Its water-soluble trihydrochloride salt, Lys05, has enabled extensive preclinical in vivo evaluation, demonstrating single-agent antitumor activity. This document details the rationale behind the design of this compound, its synthesis, mechanism of action, and the key experimental protocols used for its characterization. All quantitative data are summarized in structured tables, and critical signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers in oncology and drug development.
Introduction
Autophagy is a cellular self-degradative process essential for maintaining homeostasis by recycling damaged organelles and proteins through lysosomal degradation. In the context of cancer, autophagy can play a dual role. In established tumors, it often acts as a pro-survival mechanism, enabling cancer cells to withstand metabolic stress and resist therapy. Consequently, the inhibition of autophagy has emerged as a promising therapeutic strategy to enhance the efficacy of anticancer treatments.
Chloroquine (CQ) and its derivative hydroxychloroquine (HCQ) are well-known lysosomotropic agents that inhibit autophagy by impairing lysosomal function. However, their clinical utility has been limited by the high concentrations required to achieve autophagy inhibition, which are not consistently attainable in patients. This necessitated the development of more potent autophagy inhibitors. This compound was designed based on the principle of multivalency, creating a dimeric form of chloroquine, which led to a significant enhancement in its autophagy-inhibiting properties.[1]
Discovery and Design Rationale
The development of this compound was driven by the need for more potent autophagy inhibitors than the existing monomeric aminoquinolines like CQ and HCQ. The design of this compound incorporated three key structural motifs to enhance its activity:
-
Dimerization: The presence of two aminoquinoline rings.
-
Linker: A short triamine linker connecting the two aminoquinoline moieties.
-
C-7 Chlorine: A chlorine substituent at the C-7 position of the aminoquinoline rings.
These modifications were hypothesized to increase the accumulation of the compound within the acidic environment of the lysosome, leading to more effective lysosomal deacidification and, consequently, more potent autophagy inhibition.[1][2]
Chemical Synthesis
The synthesis of this compound (N2-(7-Chloro-4-quinolinyl)-N1-[2-[(7-chloro-4-quinolinyl)amino]ethyl]-N1-methyl-1,2-ethanediamine) and its trihydrochloride salt, Lys05, has been reported. The general synthetic scheme involves the coupling of two 7-chloro-4-aminoquinoline moieties via a central triamine linker.
Synthesis of this compound:
The synthesis of this compound is achieved through the reaction of 4,7-dichloroquinoline (B193633) with N,N'-bis(2-aminoethyl)methylamine.
Synthesis of Lys05 (Trihydrochloride Salt):
To improve aqueous solubility for in vivo studies, this compound is converted to its trihydrochloride salt, Lys05. This is achieved by treating a solution of this compound in methanol (B129727) with aqueous hydrochloric acid. The resulting precipitate is collected via filtration.[3]
Mechanism of Action
This compound exerts its autophagy-inhibiting effect through its action as a lysosomotropic agent. Its chemical properties as a weak base lead to its accumulation within the acidic environment of lysosomes.
The proposed mechanism of action is as follows:
-
Lysosomal Accumulation: this compound, being a dimeric weak base, readily crosses cell membranes and becomes protonated and trapped within the acidic lumen of lysosomes. This leads to a significantly higher concentration of this compound within lysosomes compared to the cytoplasm.
-
Lysosomal Deacidification: The accumulation of the protonated this compound raises the lysosomal pH, neutralizing its acidic environment.
-
Inhibition of Lysosomal Enzymes: The increase in lysosomal pH inhibits the activity of pH-dependent lysosomal hydrolases, which are essential for the degradation of autophagic cargo.
-
Blockade of Autophagosome-Lysosome Fusion: The altered lysosomal environment impairs the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes within the cell.
-
Inhibition of Autophagic Flux: The combination of impaired degradation and blocked fusion results in a potent inhibition of the overall autophagic process.
This potent inhibition of autophagy leads to the accumulation of cellular waste and ultimately triggers cancer cell death.[2]
Below is a diagram illustrating the signaling pathway of autophagy and the point of inhibition by this compound.
Quantitative Data
The potency of this compound and its derivatives has been quantified in various cancer cell lines. The following tables summarize the key in vitro and in vivo data.
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds
| Compound | 1205Lu (Melanoma) IC50 (µM) | c8161 (Melanoma) IC50 (µM) | LN229 (Glioblastoma) IC50 (µM) | HT-29 (Colon) IC50 (µM) |
| This compound | 3.6 | 3.8 | 7.9 | 6.0 |
| HCQ | >100 | >100 | >100 | >100 |
Data sourced from MedchemExpress and McAfee et al., 2012.[2][4]
Table 2: In Vivo Antitumor Activity of Lys05
| Cancer Model | Treatment | Dosage | Outcome |
| 1205Lu Melanoma Xenograft | Lys05 | 10 mg/kg i.p. daily | Significant tumor growth impairment |
| HT-29 Colon Cancer Xenograft | Lys05 | 10 mg/kg i.p. daily | Significant antitumor activity |
| HT-29 Colon Cancer Xenograft | Lys05 | 40 mg/kg i.p. daily | Significant tumor growth impairment |
| HT-29 Colon Cancer Xenograft | Lys05 | 80 mg/kg i.p. 3/5 days | Clinical toxicity observed (bowel obstruction) |
Data sourced from McAfee et al., 2012.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., 1205Lu, c8161, LN229, HT-29)
-
Complete culture medium
-
This compound and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or control compounds for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Autophagy Inhibition (LC3 Immunoblotting)
This assay measures the conversion of LC3-I to LC3-II, a marker of autophagosome formation. Inhibition of autophagy leads to an accumulation of LC3-II.
Materials:
-
Cancer cell lines
-
This compound and control compounds
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-LC3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or control compounds for the desired time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio.
Autophagosome Accumulation (GFP-LC3 Puncta Assay)
This fluorescence microscopy-based assay visualizes the accumulation of autophagosomes as fluorescent puncta in cells expressing a GFP-LC3 fusion protein.
Materials:
-
Cancer cell lines stably expressing GFP-LC3
-
Glass-bottom dishes or coverslips
-
This compound and control compounds
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips.
-
Treat the cells with this compound or control compounds for a specified time (e.g., 4-24 hours).
-
Fix the cells with 4% paraformaldehyde (optional).
-
Acquire images using a fluorescence microscope.
-
Quantify the number and size of GFP-LC3 puncta per cell using image analysis software. An increase in puncta indicates an accumulation of autophagosomes.
Autophagic Flux (Bafilomycin A1 Clamp Assay)
This assay distinguishes between an induction of autophagy and a blockage of autophagic degradation. Bafilomycin A1 is a V-ATPase inhibitor that blocks the fusion of autophagosomes with lysosomes.
Procedure:
-
Treat cells with this compound in the presence or absence of Bafilomycin A1 (100 nM) for a defined period.
-
Perform LC3 immunoblotting as described in section 6.2.
-
If this compound is an autophagy inhibitor, there will be no further increase in the LC3-II level in the presence of Bafilomycin A1 compared to this compound alone. If it were an inducer, a further accumulation of LC3-II would be observed.
Lysosomal Deacidification (LysoTracker Staining)
LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic organelles like lysosomes. A decrease in LysoTracker staining indicates an increase in lysosomal pH.
Materials:
-
Live cells
-
LysoTracker Red DND-99 (or other LysoTracker probes)
-
Live-cell imaging medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with this compound or control compounds.
-
During the last 30-60 minutes of treatment, add LysoTracker Red to the medium at a final concentration of 50-100 nM.
-
Wash the cells with fresh medium.
-
Image the cells using a fluorescence microscope or analyze the fluorescence intensity by flow cytometry. A decrease in fluorescence intensity in this compound-treated cells compared to controls indicates lysosomal deacidification.
The following diagram illustrates a typical experimental workflow for characterizing an autophagy inhibitor like this compound.
Conclusion
This compound and its water-soluble salt Lys05 represent a significant advancement in the development of autophagy inhibitors for cancer therapy. The rational design, incorporating a dimeric aminoquinoline structure, has resulted in a compound with substantially increased potency compared to its monomeric predecessors. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to develop next-generation autophagy inhibitors. The demonstrated single-agent antitumor activity of Lys05 in preclinical models underscores its promise as a candidate for clinical development, both as a monotherapy and in combination with other anticancer agents.
References
An In-depth Technical Guide to Lys01 and its Water-Soluble Salt, Lys05: Potent Lysosomal Autophagy Inhibitors
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a cellular self-degradative process essential for maintaining cellular homeostasis, which cancer cells can exploit to survive metabolic stress and develop resistance to therapies.[1][2] Inhibition of autophagy has therefore emerged as a promising strategy in cancer treatment.[1] Chloroquine (B1663885) (CQ) and its derivative hydroxychloroquine (B89500) (HCQ) are well-known lysosomotropic agents that inhibit autophagy, but their clinical efficacy has been limited by the high concentrations required to achieve a therapeutic effect.[2][3] This has driven the development of more potent autophagy inhibitors.[3] This whitepaper provides a detailed technical overview of Lys01, a novel dimeric chloroquine derivative, and its water-soluble trihydrochloride salt, Lys05, which have demonstrated significantly enhanced potency in autophagy inhibition and antitumor activity.[1][3]
Core Compound Profiles
This compound is a rationally designed bisaminoquinoline, essentially a dimeric form of chloroquine, created to leverage the principle of multivalency for enhanced biological activity.[3] Its structure features two chloroquine moieties connected by a triamine linker.[2][3] To facilitate in vivo studies, the water-soluble trihydrochloride salt of this compound, designated Lys05, was synthesized.[1][3] this compound and Lys05 exhibit equivalent biological activity in vitro, including dose-dependent increases in the LC3-II/LC3-I ratio and accumulation of the autophagy substrate p62, as well as identical IC50 values in cytotoxicity assays.[1][4]
Quantitative Data Summary
The enhanced potency of this compound and Lys05 compared to HCQ is evident in their in vitro cytotoxicity across various human cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) Data
| Cell Line | Cancer Type | This compound/Lys05 IC50 (μM) | Reference |
| 1205Lu | Melanoma | 3.6 | [5][6] |
| c8161 | Melanoma | 3.8 | [5][6] |
| LN229 | Glioblastoma | 6.0 | [5][6] |
| HT-29 | Colon Cancer | 7.9 | [5][6] |
Data presented as the concentration of the compound that inhibits cell growth by 50% after a 72-hour incubation period as determined by the MTT assay.[3][5]
In vivo studies have demonstrated the single-agent antitumor activity of Lys05 at well-tolerated doses.
Table 2: In Vivo Efficacy of Lys05 in Xenograft Models
| Xenograft Model | Cancer Type | Dosage | Outcome | Reference |
| 1205Lu | Melanoma | Not Specified | Reduced tumor volume and growth | [7] |
| c8161 | Melanoma | 76 mg/kg | Increased autophagic vesicles in tumors | [7] |
| HT-29 | Colon Cancer | ≥ 10 mg/kg | Reduced tumor growth rate, volume, and weight | [7] |
| Two Melanoma Models | Melanoma | As low as 10 mg/kg i.p. daily | Significant single-agent antitumor activity | [3][4] |
| Colon Cancer Model | Colon Cancer | As low as 10 mg/kg i.p. daily | Significant single-agent antitumor activity | [3][4] |
Mechanism of Action: Lysosomal Deacidification and Autophagy Blockade
This compound and Lys05 exert their effects by potently accumulating in lysosomes, the acidic organelles responsible for the final stages of autophagy.[1][3] This accumulation leads to a more profound and sustained deacidification of the lysosomal lumen compared to HCQ.[1][3] The neutralization of lysosomal pH inhibits the activity of acid-dependent hydrolases and, crucially, blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vesicles and a failure of autophagic flux.[8][9]
Caption: Mechanism of this compound/Lys05 action in inhibiting autophagy.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to determine the cytotoxic effects of this compound and Lys05 on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., 1205Lu, c8161, LN229, HT-29) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Lys05 (e.g., 0.01, 0.1, 1, and 10 μM) in quintuplicate for 72 hours.[5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
LC3 Immunoblotting for Autophagy Inhibition
This western blot-based assay is used to monitor the accumulation of autophagosomes by detecting the conversion of LC3-I to LC3-II.
-
Cell Lysis: Treat cells (e.g., LN229) with the desired concentrations of the test compounds (e.g., this compound, HCQ) for a specified duration (e.g., 24 hours).[8] Lyse the cells in a suitable buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for LC3.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio as an indicator of autophagosome accumulation.[3][10]
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the antitumor efficacy of Lys05 in mouse models.
-
Animal Model: Use immunocompromised mice (e.g., Nu/Nu nude mice).[4]
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., c8161, 1205Lu, or HT-29) into the flanks of the mice.
-
Tumor Growth and Grouping: Allow the tumors to reach a palpable size, then randomize the mice into treatment and control groups.
-
Treatment Administration: Administer Lys05 intraperitoneally (i.p.) at various doses (e.g., 10 mg/kg, 40 mg/kg, or 80 mg/kg) daily or intermittently.[4] The control group receives a vehicle control (e.g., PBS).[1]
-
Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight.[7] Tumors can be processed for further analysis, such as immunoblotting for autophagy markers or histological examination.[1][7]
Caption: A typical workflow for an in vivo xenograft study of Lys05.
Structure-Activity Relationship
Initial studies have highlighted key structural features of this compound that are crucial for its enhanced potency compared to monomeric aminoquinolines like chloroquine:
-
Bivalent Aminoquinoline Rings: The presence of two aminoquinoline rings is a primary contributor to the increased activity.[3][11]
-
C7-Chlorine: The chlorine atom at the C7 position of the quinoline (B57606) ring is essential for its potent autophagy-inhibiting properties.[2][3]
-
Short Triamine Linker: The specific length and nature of the triamine linker connecting the two quinoline moieties are critical for optimal activity.[3][11]
Safety and Toxicology
While lower doses of Lys05 are well-tolerated and demonstrate significant antitumor activity, higher doses have been associated with specific toxicities.[3] At the highest tested dose (80 mg/kg), Lys05 was found to induce Paneth cell dysfunction and intestinal toxicity in mice.[3] This phenotype is notably similar to that observed in mice and humans with genetic defects in the autophagy gene ATG16L1, providing strong in vivo evidence that Lys05's primary target is indeed the autophagy pathway.[1][2]
Conclusion and Future Directions
This compound and its water-soluble salt Lys05 represent a significant advancement in the development of autophagy inhibitors for cancer therapy. Their dimeric structure leads to a more potent inhibition of autophagy and greater single-agent antitumor activity compared to clinically available agents like HCQ.[3][11] The well-defined mechanism of action, centered on lysosomal deacidification, and the dose-dependent in vivo efficacy make these compounds promising candidates for further preclinical and clinical development.[3] Future research may focus on optimizing the therapeutic window to maximize antitumor activity while minimizing off-target toxicities, as well as exploring combination therapies with other anticancer agents where autophagy is a known resistance mechanism.[12]
References
- 1. pnas.org [pnas.org]
- 2. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lys05: A new lysosomal autophagy inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Potent Autophagy Inhibitor (Lys05) Enhances the Impact of Ionizing Radiation on Human Lung Cancer Cells H1299 [mdpi.com]
- 10. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lys05: a new lysosomal autophagy inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting Autophagy in Cancer: Update on Clinical Trials and Novel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cellular Targets of Lys01: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lys01 has emerged as a potent autophagy inhibitor with significant promise in anticancer research. As a dimeric aminoquinoline, it demonstrates substantially greater efficacy in blocking the autophagic process than its monomeric counterparts, chloroquine (B1663885) (CQ) and hydroxychloroquine (B89500) (HCQ). This technical guide provides a comprehensive overview of the cellular targets and mechanisms of action of this compound. It details experimental protocols for assessing its effects on lysosomal function, autophagic flux, and key signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through detailed diagrams. This document is intended to serve as a core resource for researchers investigating the therapeutic potential of this compound and other lysosomotropic agents.
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. In the context of cancer, autophagy can play a dual role, either promoting cell survival or contributing to cell death. The inhibition of autophagy has become a promising strategy in cancer therapy, particularly in combination with other treatments. This compound, a potent autophagy inhibitor, functions through its lysosomotropic properties, accumulating in lysosomes and disrupting their function.[1][2] This guide delves into the cellular and molecular mechanisms underlying the activity of this compound, providing researchers with the necessary information and protocols to investigate its effects.
Core Cellular Target: The Lysosome
The primary cellular target of this compound is the lysosome, an acidic organelle critical for cellular degradation and recycling processes. This compound, as a weak base, freely permeates cellular membranes in its neutral state and becomes protonated and trapped within the acidic environment of the lysosome.[2] This accumulation leads to a cascade of events that disrupt lysosomal function.
Lysosomal Deacidification
The accumulation of this compound within lysosomes leads to their deacidification, a key mechanism of its action.[2][3] This increase in lysosomal pH inhibits the activity of pH-dependent lysosomal hydrolases, which are essential for the degradation of cellular cargo.
Inhibition of Autophagic Flux
By impairing lysosomal function, this compound effectively blocks autophagic flux. Autophagosomes, which engulf cellular material destined for degradation, are unable to fuse with the dysfunctional lysosomes, leading to their accumulation within the cell.[4][5] This is evidenced by an increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and the autophagy substrate p62/SQSTM1.[5][6]
Potential Interaction with V-ATPase
The vacuolar-type H+-ATPase (V-ATPase) is a proton pump responsible for maintaining the acidic pH of lysosomes. While the direct molecular target of this compound within the lysosome is still under investigation, it is hypothesized that its accumulation interferes with the function of the V-ATPase, either directly or indirectly, leading to lysosomal deacidification.[7][8]
Signaling Pathways Modulated by this compound
The disruption of lysosomal function by this compound has downstream effects on critical cellular signaling pathways, most notably the mTOR pathway.
mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. mTOR complex 1 (mTORC1) is activated on the lysosomal surface in response to nutrient availability. By disrupting lysosomal integrity and function, this compound is expected to inhibit mTORC1 signaling. This inhibition would be reflected by a decrease in the phosphorylation of downstream mTORC1 substrates, such as p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[9][10]
Quantitative Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values for Cell Viability
| Cell Line | Cancer Type | IC50 (µM) of this compound | Reference |
| 1205Lu | Melanoma | 3.6 | [4] |
| c8161 | Melanoma | 3.8 | [4] |
| LN229 | Glioblastoma | 7.9 | [4] |
| HT-29 | Colon Cancer | 6.0 | [4] |
Table 2: Comparative Potency of this compound and HCQ
| Parameter | This compound | HCQ | Fold Difference | Reference |
| Autophagy Inhibition | ~10-fold more potent | - | 10 | [3] |
| Cytotoxicity (IC50) | 4-8 µM | 15-42 µM | ~3-10 | [4] |
| Lysosomal Accumulation | High | Moderate | - | [2] |
| Lysosomal Deacidification | Complete at 50 µM | Incomplete at 100 µM | >2 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the cellular targets and effects of this compound.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of their viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Lysosomal pH Measurement: LysoSensor Assay
This assay utilizes a ratiometric fluorescent dye to measure the pH of lysosomes.
Protocol:
-
Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
Treat cells with this compound (e.g., 10 µM) or a vehicle control for a specified time (e.g., 4 hours).
-
Load the cells with LysoSensor Yellow/Blue DND-160 (e.g., 1 µM) for 5-10 minutes at 37°C.
-
Wash the cells with pre-warmed imaging medium.
-
Acquire fluorescence images using a confocal microscope with dual excitation (e.g., 340 nm and 380 nm) and emission (e.g., 440 nm and 540 nm) wavelengths.
-
Generate a calibration curve by incubating cells in buffers of known pH in the presence of a protonophore (e.g., nigericin (B1684572) and monensin).
-
Calculate the ratio of the fluorescence intensities at the two emission wavelengths and determine the lysosomal pH from the calibration curve.
Autophagic Flux Analysis: LC3 and p62 Immunoblotting
This method assesses the rate of autophagy by measuring the levels of LC3-II and p62 in the presence and absence of a lysosomal inhibitor.
Protocol:
-
Plate cells and treat with this compound (e.g., 10 µM) for a desired time (e.g., 24 hours). For the last 2-4 hours of treatment, add a lysosomal inhibitor like bafilomycin A1 (100 nM) to a subset of the wells.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a 15% polyacrylamide gel to resolve LC3-I and LC3-II bands.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect LC3-I and LC3-II), p62, and a loading control (e.g., β-actin) overnight at 4°C.[11][12]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Autophagic flux is determined by comparing the accumulation of LC3-II and p62 in the presence of this compound and bafilomycin A1 to this compound alone.
mTOR Signaling Analysis: Western Blotting
This protocol details the analysis of key phosphorylated proteins in the mTOR pathway.
Protocol:
-
Culture cells and treat with this compound (e.g., 10 µM) for various time points (e.g., 2, 6, 24 hours).
-
Lyse the cells as described in the autophagy flux protocol.
-
Perform SDS-PAGE and Western blotting as previously described.
-
Incubate membranes with primary antibodies against phosphorylated and total forms of mTOR (Ser2448), S6K (Thr389), and 4E-BP1 (Thr37/46).[10][13]
-
Analyze the changes in the phosphorylation status of these proteins relative to their total protein levels to determine the effect of this compound on mTORC1 signaling.
In Vivo Antitumor Activity Assessment (using Lys05)
Lys05, the water-soluble salt of this compound, is used for in vivo studies.[4][5]
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., Nu/Nu nude mice).
-
Tumor Xenograft: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: vehicle control (e.g., PBS), and Lys05 at various doses (e.g., 10, 40, or 80 mg/kg) administered intraperitoneally (i.p.) daily or on an intermittent schedule (e.g., 3 days on, 2 days off).[1][2]
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis, such as immunoblotting for LC3 and p62 to confirm in vivo autophagy inhibition.[4]
Synthesis of this compound
The synthesis of this compound involves the reaction of two equivalents of 4,7-dichloroquinoline (B193633) with N1-(2-aminoethyl)-N1-methylethane-1,2-diamine. The reaction is typically carried out in a suitable solvent such as phenol (B47542) at an elevated temperature. Purification is achieved through column chromatography or recrystallization. For detailed synthesis procedures, refer to the primary literature on the synthesis of bisaminoquinolines.
Conclusion
This compound is a powerful tool for studying the role of autophagy in cancer and other diseases. Its potent lysosomotropic properties and ability to inhibit autophagy more effectively than existing compounds make it a valuable research agent. This guide provides a foundational framework for investigating the cellular targets and mechanisms of this compound. The detailed protocols and compiled quantitative data offer a starting point for researchers to explore the multifaceted effects of this promising autophagy inhibitor. Further research into the precise molecular interactions of this compound within the lysosome will undoubtedly provide deeper insights into its mechanism of action and pave the way for its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Lys05: A new lysosomal autophagy inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 4. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Assessing Autophagic Flux by Measuring LC3, p62, and LAMP1 Co-localization Using Multispectral Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct control of lysosomal catabolic activity by mTORC1 through regulation of V-ATPase assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The cytosolic N-terminal domain of V-ATPase a-subunits is a regulatory hub targeted by multiple signals [frontiersin.org]
- 9. mTOR-independent 4E-BP1 phosphorylation is associated with cancer resistance to mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylated S6K1 and 4E-BP1 play different roles in constitutively active Rheb-mediated retinal ganglion cell survival and axon regeneration after optic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Assessing Autophagic Flux by Measuring LC3, p62, and LAMP1 Co-localization Using Multispectral Imaging Flow Cytometry | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Expression and distribution of mTOR, p70S6K, 4E-BP1, and their phosphorylated counterparts in rat dorsal root ganglion and spinal cord dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Lys01 on Autophagosome-Lysosome Fusion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lys01 is a potent bisaminoquinoline autophagy inhibitor that demonstrates significant promise in therapeutic applications, particularly in oncology. Its mechanism of action centers on the disruption of the final stages of the autophagy pathway, specifically the fusion of autophagosomes with lysosomes. This guide provides an in-depth technical overview of this compound's core functions, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying cellular processes. This compound and its water-soluble salt, Lys05, are significantly more potent than conventional autophagy inhibitors like hydroxychloroquine (B89500) (HCQ), inducing pronounced accumulation of autophagic vesicles and exhibiting superior cytotoxic effects in various cancer cell lines. This document serves as a comprehensive resource for researchers investigating lysosomotropic compounds and their impact on cellular degradation pathways.
Introduction to this compound and Autophagy Inhibition
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins. This catabolic pathway culminates in the fusion of a double-membraned vesicle, the autophagosome, with a lysosome to form an autolysosome, where the encapsulated cargo is degraded by acidic hydrolases. Inhibition of this process, particularly the autophagosome-lysosome fusion step, is a key therapeutic strategy in cancer, as many tumor cells rely on autophagy for survival under metabolic stress.
This compound is a dimeric chloroquine (B1663885) derivative that acts as a lysosomotropic agent.[1] It readily accumulates in the acidic environment of the lysosome, leading to its deacidification and subsequent impairment of lysosomal enzymatic activity.[1][2] This disruption of lysosomal function directly inhibits the fusion of autophagosomes with lysosomes, causing a significant accumulation of autophagic vesicles within the cell.[1][3]
Quantitative Analysis of this compound's Efficacy
This compound and its salt form, Lys05, have been shown to be substantially more potent than the commonly used autophagy inhibitor, hydroxychloroquine (HCQ). The following tables summarize the key quantitative data from comparative studies.
Table 1: Comparative Cytotoxicity of this compound and HCQ
| Cell Line | This compound IC50 (μM) | HCQ IC50 (μM) | Fold Difference |
| LN229 (Glioblastoma) | ~10 | >100 | >10 |
| c8161 (Melanoma) | ~15 | >100 | >6.7 |
| HT-29 (Colon Cancer) | ~12 | ~80 | ~6.7 |
| 1205Lu (Melanoma) | ~10 | >100 | >10 |
Data compiled from studies showing a 3- to 10-fold lower IC50 for this compound compared to HCQ in multiple human cancer cell lines.[1]
Table 2: In Vitro Inhibition of Autophagy
| Parameter | This compound (10 μM) | HCQ (10 μM) | HCQ (100 μM) |
| GFP-LC3 Puncta per Cell | Significant 5-fold increase vs. 10 μM HCQ | Numerous small puncta | Larger dense puncta |
| Autophagic Vesicles (EM) | Higher number than 100 μM HCQ | - | - |
| LC3-II/LC3-I Ratio | 10-fold more potent increase vs. HCQ | - | - |
EM: Electron Microscopy. Data indicates this compound produces more pronounced morphological changes at 10-fold lower concentrations than HCQ.[1][2][4]
Table 3: In Vivo Antitumor Activity of Lys05
| Xenograft Model | Lys05 Dose | Outcome |
| c8161 (Melanoma) | 76 mg/kg (equimolar to 60 mg/kg HCQ) | Doubling of autophagic vesicle accumulation vs. HCQ |
| 1205Lu (Melanoma) | 76 mg/kg (i.p. every 3/5 days) | Significant tumor growth impairment |
| HT-29 (Colon Cancer) | 10 mg/kg (i.p. daily) | Significant antitumor activity |
| HT-29 (Colon Cancer) | 40 mg/kg (i.p. daily) | Dose-dependent impairment of tumor growth rate |
| HT-29 (Colon Cancer) | 80 mg/kg (i.p. 3/5 days) | Significant tumor growth impairment |
Lys05 is the trihydrochloride salt of this compound, synthesized to enhance aqueous solubility for in vivo studies.[1][2]
Core Signaling and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the workflows for essential experimental protocols.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the impact of this compound on autophagy.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound and a vehicle control in culture medium. Replace the existing medium with 100 µL of the drug-containing or control medium.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently pipette to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Analysis of Autophagosome Accumulation (GFP-LC3 Puncta)
This method visualizes and quantifies the accumulation of autophagosomes.
-
Cell Culture: Plate cells stably expressing GFP-LC3 on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound, HCQ (as a comparator), and a vehicle control for the desired time (e.g., 4-24 hours).
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining (Optional): Counterstain nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Quantification: Count the number of GFP-LC3 puncta per cell in multiple fields of view for each treatment condition. A significant increase in puncta indicates the inhibition of autophagic flux.
Assessment of Autophagic Flux (LC3 Immunoblotting)
This protocol quantifies the conversion of LC3-I to LC3-II, an indicator of autophagosome formation and accumulation.
-
Cell Treatment: Treat cells with this compound, a vehicle control, and potentially an autophagy inducer (e.g., rapamycin) with and without this compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 12-15% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour. Incubate with a primary antibody against LC3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio. An increased ratio in this compound-treated cells indicates a block in autophagic flux.
Ultrastructural Analysis of Autophagic Vesicles (Transmission Electron Microscopy)
This method provides high-resolution visualization of autophagosomes and autolysosomes.
-
Cell Fixation: Fix treated and control cells with a solution of 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer for 1 hour.
-
Post-fixation and Staining: Post-fix the cells in 1% osmium tetroxide, followed by staining with uranyl acetate.
-
Dehydration and Embedding: Dehydrate the samples in a graded series of ethanol (B145695) and embed in resin.
-
Sectioning and Imaging: Cut ultrathin sections (70-90 nm) and view them using a transmission electron microscope.
-
Analysis: Identify and quantify the number and size of autophagic vesicles (double-membraned autophagosomes and single-membraned autolysosomes) per cell.
Measurement of Lysosomal pH
This protocol assesses the lysosomotropic effect of this compound.
-
Cell Loading: Incubate cells with a pH-sensitive fluorescent probe that accumulates in lysosomes, such as LysoSensor Green DND-189 or by using cells expressing a ratiometric lysosomal pH sensor.
-
Treatment: Treat the loaded cells with this compound, a vehicle control, and a known lysosomal deacidifying agent (e.g., bafilomycin A1) as a positive control.
-
Imaging: Acquire fluorescence images using a fluorescence microscope or a plate reader capable of fluorescence measurement. For ratiometric probes, acquire images at two different excitation or emission wavelengths.
-
Calibration: Generate a standard curve by incubating cells in calibration buffers of known pH in the presence of ionophores (e.g., nigericin (B1684572) and monensin) to equilibrate the intracellular and extracellular pH.
-
Analysis: Calculate the ratio of fluorescence intensities (for ratiometric probes) or the change in fluorescence intensity and determine the lysosomal pH based on the calibration curve. An increase in the measured pH indicates lysosomal deacidification.
Conclusion
This compound represents a significant advancement in the development of potent autophagy inhibitors. Its superior ability to deacidify lysosomes and block autophagosome-lysosome fusion compared to earlier compounds like HCQ translates to enhanced cytotoxicity in cancer cells and promising single-agent antitumor activity in vivo. The experimental protocols and data presented in this guide provide a robust framework for researchers to investigate the multifaceted effects of this compound and similar compounds on cellular autophagy. Further exploration of this compound's therapeutic potential, both as a monotherapy and in combination with other anticancer agents, is warranted. The methodologies outlined herein are critical for elucidating the precise molecular mechanisms and optimizing the clinical application of this next generation of autophagy inhibitors.
References
Preliminary studies on Lys01 in cancer cell lines
An In-depth Technical Guide on Preliminary Studies of Lys01 in Cancer Cell Lines
This technical guide provides a comprehensive overview of the preliminary research on this compound, a potent autophagy inhibitor, and its effects on various cancer cell lines. Designed for researchers, scientists, and professionals in drug development, this document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. This compound, along with its water-soluble salt Lys05, has shown considerable promise as a single-agent antitumor therapy.[1]
This compound is a bisaminoquinoline, structurally related to chloroquine (B1663885) (CQ) and hydroxychloroquine (B89500) (HCQ), but demonstrates significantly higher potency in the inhibition of autophagy.[2] Autophagy is a cellular recycling process that cancer cells can exploit to survive under stressful conditions.[1] By disrupting this survival mechanism, this compound represents a promising avenue for cancer treatment.
Data Presentation
The following tables provide a summary of the quantitative findings from preliminary investigations into this compound and its salt, Lys05.
In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| LN229 | Glioblastoma | 4–8 |
| 1205Lu | Melanoma | 4–8 |
| HT-29 | Colon | 4–8 |
| c8161 | Melanoma | 4–8 |
Source: Adapted from Amaravadi, R. K., et al. (2012).
In Vivo Antitumor Activity of Lys05
| Xenograft Model | Treatment | Dosage | Outcome |
| 1205Lu (Melanoma) | Lys05 | 76 mg/kg i.p. (every 3/5 days) | 53% reduction in average daily tumor growth rate compared to vehicle.[3] |
| HT-29 (Colon) | Lys05 | 10 mg/kg i.p. (daily) | Significant impairment of tumor growth.[2] |
| HT-29 (Colon) | Lys05 | 40 mg/kg i.p. (daily) | Significant impairment of tumor growth.[2] |
| HT-29 (Colon) | Lys05 | 80 mg/kg i.p. (every 3/5 days) | Significant impairment of tumor growth (some toxicity observed).[2] |
Source: Adapted from Amaravadi, R. K., et al. (2012).[2][3]
Experimental Protocols
This section details the methodologies for key experiments utilized in the characterization of this compound's effects on cancer cell lines.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of cellular enzymes.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an optimized density and allow for overnight adherence.
-
Introduce varying concentrations of this compound to the cells and incubate for a specified duration (e.g., 72 hours), including untreated and vehicle-treated controls.
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan (B1609692) crystals by viable cells.
-
Carefully aspirate the medium from each well.
-
Add 100-200 µL of a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to the untreated control.
Autophagy Inhibition (LC3 Immunoblotting)
This Western blot protocol is employed to monitor the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation and an indicator of autophagy.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer supplemented with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and associated electrophoresis equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for LC3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Expose cells to this compound for the intended duration.
-
Lyse the cells using RIPA buffer on ice.
-
Quantify the protein concentration of the lysates with a BCA assay.
-
Denature equivalent amounts of protein by heating in Laemmli sample buffer.
-
Resolve the proteins via SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and subsequently incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL reagent and an appropriate imaging system.
-
Quantify the LC3-II to LC3-I ratio; an elevation in this ratio signifies an accumulation of autophagosomes, indicative of autophagy inhibition.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V conjugated to a fluorochrome (e.g., FITC)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the designated time period.
-
Collect all cells, including those in the supernatant, and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-fluorochrome conjugate and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Signaling Pathways and Workflows
This compound Mechanism of Action in Autophagy Inhibition
Caption: Mechanism of this compound-induced autophagy inhibition and cell death.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay.
Experimental Workflow: LC3 Immunoblotting
Caption: Workflow for assessing autophagy by LC3 immunoblotting.
References
Methodological & Application
Lys01: In Vitro Application Notes and Protocols for Autophagy Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lys01 is a potent autophagy inhibitor that functions by impairing lysosomal activity. As a dimeric form of chloroquine (B1663885), it is significantly more effective than its monomeric counterparts, such as chloroquine (CQ) and hydroxychloroquine (B89500) (HCQ), in blocking the final stages of the autophagy pathway. This leads to the accumulation of autophagosomes and cell death in various cancer cell lines. These application notes provide detailed protocols for in vitro studies using this compound to investigate its effects on cell viability and autophagy.
Mechanism of Action
This compound exerts its effects by disrupting the function of lysosomes, which are crucial for the degradation of cellular waste through the process of autophagy. By inhibiting lysosomal acidification and function, this compound blocks the fusion of autophagosomes with lysosomes, leading to a buildup of autophagic vesicles within the cell. This accumulation of dysfunctional autophagosomes ultimately triggers cell death, making this compound a compound of interest for cancer research.
Caption: this compound inhibits lysosomal function, blocking autophagosome fusion and leading to cell death.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after 72 hours of treatment, as determined by MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| 1205Lu | Melanoma | 3.6[1] |
| c8161 | Melanoma | 3.8[1] |
| HT-29 | Colon | 6.0[1] |
| LN229 | Glioblastoma | 7.9[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., LN229, 1205Lu, HT-29, c8161)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. The concentration of this compound can range from 0.01 to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.[2]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for assessing cell viability after this compound treatment using the MTT assay.
Western Blotting for LC3
This protocol is used to detect the accumulation of LC3-II, a marker of autophagosome formation, following this compound treatment. An increase in the LC3-II/LC3-I ratio indicates autophagy inhibition.
Materials:
-
This compound
-
Cancer cell lines (e.g., LN229)[2]
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer supplemented with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: Rabbit anti-LC3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 10 µM) for 24 hours.[2] Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-LC3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio.
Caption: Step-by-step workflow for analyzing LC3 protein levels by Western blot after this compound treatment.
References
Application Notes and Protocols: Utilizing Lys01 in GFP-LC3 Autophagy Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Lys01, a potent autophagy inhibitor, in Green Fluorescent Protein-tagged Microtubule-associated protein 1A/1B-light chain 3 (GFP-LC3) autophagy assays. This document outlines the mechanism of action of this compound, detailed experimental protocols, and data interpretation.
Introduction to this compound
This compound is a dimeric derivative of chloroquine, engineered to be a highly potent inhibitor of autophagy.[1][2] It functions as a lysosomotropic agent, accumulating within lysosomes and raising their internal pH.[3] This de-acidification of the lysosome inhibits the activity of lysosomal hydrolases and blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes within the cell.[2][3] Studies have shown that this compound is approximately 10-fold more potent than hydroxychloroquine (B89500) (HCQ) in inhibiting autophagy.[2][3] Its water-soluble salt, Lys05, exhibits similar potent activity.[3][4]
The GFP-LC3 assay is a widely used method to monitor autophagy. In this system, LC3, a protein that is recruited to the autophagosomal membrane upon autophagy induction, is tagged with GFP. Under basal conditions, GFP-LC3 exhibits a diffuse cytoplasmic and nuclear fluorescence. Upon autophagy induction, GFP-LC3 translocates to the autophagosome, appearing as distinct puncta. The accumulation of these GFP-LC3 puncta can be visualized and quantified by fluorescence microscopy. Inhibitors of late-stage autophagy, such as this compound, cause a significant accumulation of these puncta by preventing their degradation by the lysosome.
Mechanism of Action of this compound in Autophagy Inhibition
The following diagram illustrates the mechanism by which this compound inhibits the final stages of the autophagic pathway.
Caption: Mechanism of this compound-mediated autophagy inhibition.
Experimental Protocols
This section provides a detailed protocol for conducting a GFP-LC3 autophagy assay using this compound as an inhibitor.
Materials
-
Cells stably expressing GFP-LC3 (e.g., LN229, HeLa, MEFs)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
This compound (stock solution prepared in DMSO or water, depending on the salt form)
-
Positive control for autophagy induction (e.g., Rapamycin, nutrient starvation medium like EBSS)
-
Negative control (vehicle, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Mounting medium with DAPI
-
Fluorescence microscope with appropriate filters for GFP and DAPI
Protocol for GFP-LC3 Puncta Formation Assay
-
Cell Seeding:
-
Seed GFP-LC3 expressing cells onto glass coverslips in a 24-well plate or in an imaging-compatible multi-well plate.
-
Allow cells to adhere and grow to 50-70% confluency.
-
-
Treatment:
-
Prepare working solutions of this compound in complete cell culture medium. A typical concentration range to test is 1-20 µM.
-
Include the following experimental groups:
-
Vehicle control (e.g., DMSO)
-
This compound treatment at various concentrations
-
Positive control for autophagy induction (e.g., 100 nM Rapamycin for 4-6 hours)
-
Optional: Co-treatment of an autophagy inducer with this compound to assess autophagic flux.
-
-
Remove the old medium from the cells and add the medium containing the respective treatments.
-
Incubate the cells for a specified period. A treatment time of 4-24 hours is common for observing autophagosome accumulation with lysosomal inhibitors.[5]
-
-
Cell Fixation and Staining:
-
After incubation, wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.
-
Quantify the number of GFP-LC3 puncta per cell. This can be done manually or using automated image analysis software (e.g., ImageJ/Fiji).
-
For each condition, count the number of puncta in at least 50 cells to ensure statistical significance.
-
The data can be represented as the average number of puncta per cell.
-
Experimental Workflow
Caption: Workflow for the GFP-LC3 puncta assay.
Data Presentation
The following tables summarize quantitative data from studies using this compound, demonstrating its potency compared to hydroxychloroquine (HCQ).
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 of this compound (µM) |
| 1205Lu (Melanoma) | 3.6[1] |
| c8161 (Melanoma) | 3.8[1] |
| LN229 (Glioblastoma) | 7.9[1] |
| HT-29 (Colon) | 6.0[1] |
Table 2: Comparison of Autophagy Inhibition by this compound and HCQ
| Cell Line | Treatment | Concentration | Puncta per Cell (Mean ± SEM) |
| LN229 GFP-LC3 | DMSO | - | ~5 |
| LN229 GFP-LC3 | HCQ | 100 µM | ~15[5] |
| LN229 GFP-LC3 | This compound | 10 µM | >25[5] |
Note: Puncta counts are approximated from graphical data presented in the cited literature.
Interpretation of Results
An increase in the number of GFP-LC3 puncta per cell in this compound-treated cells compared to the vehicle control indicates an inhibition of autophagic flux. This compound blocks the degradation of autophagosomes, leading to their accumulation. When comparing this compound to other autophagy modulators:
-
Versus Autophagy Inducers (e.g., Rapamycin): Both will increase puncta formation. However, co-treatment with this compound and an inducer should result in a greater accumulation of puncta than with the inducer alone, confirming that this compound is blocking the clearance of newly formed autophagosomes.
-
Versus other late-stage inhibitors (e.g., Bafilomycin A1, HCQ): A direct comparison of puncta accumulation at various concentrations can establish the relative potency. As indicated in the data, this compound is significantly more potent than HCQ.[2][3][5]
It is crucial to distinguish between an induction of autophagy and a blockage of the pathway. An accumulation of autophagosomes can signify either. Therefore, analyzing autophagic flux is essential. This can be further confirmed by Western blot analysis of LC3-I to LC3-II conversion in the presence and absence of this compound. A significant increase in the LC3-II band with this compound treatment is indicative of autophagic inhibition.
Conclusion
This compound is a powerful tool for studying autophagy, offering a more potent alternative to commonly used inhibitors like HCQ. The GFP-LC3 assay is a robust method to visualize and quantify the effects of this compound on autophagosome accumulation. By following the detailed protocols and considering the principles of autophagic flux, researchers can effectively utilize this compound to investigate the role of autophagy in various biological and pathological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lys05: A new lysosomal autophagy inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
Determining the IC50 of Lys01 using the MTT Assay: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lys01 is a potent autophagy inhibitor that functions by impairing lysosomal function.[1][2][3] Autophagy is a cellular degradation process that is often upregulated in cancer cells to promote survival, making its inhibition a promising anti-cancer strategy.[2] this compound, a dimeric form of chloroquine, is significantly more potent than its predecessor, hydroxychloroquine (B89500) (HCQ), in inhibiting autophagy and inducing cancer cell death.[2][3] It accumulates in lysosomes, leading to their deacidification and the subsequent blockage of autophagic flux.[1][2] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. This document provides a detailed protocol for determining the IC50 value of this compound in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[4]
Data Presentation
The following table summarizes representative IC50 values of this compound in various human cancer cell lines, as determined by the MTT assay after a 72-hour treatment period.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1205Lu | Melanoma | 3.6 | [5] |
| c8161 | Melanoma | 3.8 | [5] |
| LN229 | Glioblastoma | 7.9 | [5] |
| HT-29 | Colon Cancer | 6.0 | [5] |
Experimental Protocols
Principle of the MTT Assay
The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living, metabolically active cells.[6][4]
Materials
-
This compound (free base or a water-soluble salt like Lys05)[1][2]
-
Selected cancer cell line (e.g., 1205Lu, c8161, LN229, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide) or other suitable solvent to dissolve formazan crystals
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570-590 nm)
-
Humidified incubator (37°C, 5% CO2)
Protocol
Day 1: Cell Seeding
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count using a hemocytometer or an automated cell counter to ensure viability is >90%.
-
Dilute the cell suspension to the desired seeding density (e.g., 3,000-10,000 cells/well, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "no-cell" controls (medium only) to measure background absorbance.
-
Incubate the plate for 24 hours in a humidified incubator.
Day 2: this compound Treatment
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.1 µM to 50 µM). It is advisable to perform a wide range of dilutions in the initial experiment and then a narrower range in subsequent experiments to precisely determine the IC50.
-
Include a "vehicle control" (medium with the highest concentration of the solvent used for this compound dilution).
-
Carefully remove the medium from the wells of the 96-well plate containing the cells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Add 100 µL of the vehicle control medium to the control wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
Day 5: MTT Assay
-
After the 72-hour incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[6]
-
Measure the absorbance of each well at a wavelength between 570 and 590 nm using a microplate reader.[4]
Data Analysis
-
Correct Absorbance: Subtract the average absorbance of the "no-cell control" wells from all other absorbance readings.
-
Calculate Percent Viability:
-
Percent Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC50: Plot the percent viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of this compound that results in 50% cell viability.[7][8]
Visualizations
Experimental Workflow
Caption: Step-by-step workflow for the MTT assay to determine the IC50 of this compound.
This compound Signaling Pathway
Caption: this compound inhibits autophagy by deacidifying the lysosome, blocking autolysosome function.
References
- 1. medkoo.com [medkoo.com]
- 2. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lys05: A new lysosomal autophagy inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Lys01 Treatment of Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lys01 is a potent lysosomotropic agent and a dimeric derivative of chloroquine, which functions as a late-stage autophagy inhibitor. Autophagy is a cellular self-degradation process that is often upregulated in cancer cells to promote survival under stressful conditions, such as nutrient deprivation or in response to chemotherapy.[1][2] By disrupting lysosomal function, this compound blocks the final step of autophagy, the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vesicles and ultimately, cancer cell death.[3] This makes this compound and its water-soluble salt, Lys05, promising candidates for cancer therapy, both as single agents and in combination with other anti-cancer drugs.[4][3][5] These application notes provide detailed protocols for the in vitro evaluation of this compound's effects on cancer cell lines.
Data Presentation
The following tables summarize the reported cytotoxic effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| 1205Lu | Melanoma | 3.6 | |
| c8161 | Melanoma | 3.8 | |
| LN229 | Glioblastoma | 7.9 | |
| HT-29 | Colon Cancer | 6.0 |
IC50 values were determined after 72 hours of treatment using an MTT assay.
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of autophagy through the disruption of lysosomal function. This compound, being a weak base, accumulates in the acidic environment of the lysosome, leading to an increase in lysosomal pH. This deacidification inhibits the activity of lysosomal hydrolases and prevents the fusion of autophagosomes with lysosomes, thereby blocking autophagic flux. This disruption also interferes with the mTORC1 signaling pathway, a key regulator of cell growth and autophagy, which is localized to the lysosomal surface.
Caption: Mechanism of this compound-induced cancer cell death.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the in vitro effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve with this compound concentration on the x-axis and percentage of cell viability on the y-axis to determine the IC50 value.
-
Caption: Workflow for the MTT cell viability assay.
Western Blot for Autophagy Markers (LC3 and p62)
This protocol is to assess the effect of this compound on the levels of the autophagy markers LC3 and p62. An increase in the lipidated form of LC3 (LC3-II) and an accumulation of p62 are indicative of autophagy inhibition.
Materials:
-
Cancer cell line
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-p62, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., IC50 concentration) for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE. Use a higher percentage gel (e.g., 15%) for better resolution of LC3-I and LC3-II.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3, p62, and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of LC3-II and p62 to the loading control. Calculate the LC3-II/LC3-I ratio.
-
Fluorescence Microscopy for LC3 Puncta Formation
This protocol is for visualizing the accumulation of autophagosomes (LC3 puncta) in cells treated with this compound.
Materials:
-
Cancer cell line (ideally stably expressing GFP-LC3)
-
This compound
-
Glass coverslips or imaging plates
-
4% paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips or in imaging plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration and for the appropriate time (e.g., 4-24 hours). Include a vehicle control.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature (if not using a fluorescently tagged protein).
-
Wash the cells three times with PBS.
-
-
Staining and Mounting:
-
(Optional, for endogenous LC3) Block with 1% BSA in PBS for 30 minutes and then incubate with anti-LC3 primary antibody followed by a fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields for each condition.
-
Quantify the number of GFP-LC3 puncta per cell. An increase in the number and size of puncta in this compound-treated cells indicates autophagy inhibition.
-
Lysosomal Acidification Assay
This protocol assesses the effect of this compound on the pH of lysosomes using a pH-sensitive fluorescent dye.
Materials:
-
Cancer cell line
-
This compound
-
LysoTracker Red DND-99 or another lysosomotropic dye
-
Live-cell imaging medium
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an imaging dish or a 96-well black-walled plate.
-
Treat the cells with this compound for the desired duration.
-
-
Dye Loading:
-
Prepare a working solution of LysoTracker dye in a pre-warmed live-cell imaging medium (typically 50-100 nM).
-
Remove the treatment medium and add the LysoTracker working solution to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Imaging/Measurement:
-
Wash the cells with fresh pre-warmed medium.
-
Immediately image the cells using a fluorescence microscope or measure the fluorescence intensity using a plate reader.
-
-
Analysis:
-
A decrease in LysoTracker fluorescence intensity in this compound-treated cells compared to control cells indicates an increase in lysosomal pH (deacidification).
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation and to set the gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Disclaimer
These protocols are intended for research use only by qualified professionals. Appropriate safety precautions should be taken when handling all chemical and biological materials. The optimal conditions for each experiment, including cell seeding densities, drug concentrations, and incubation times, may vary depending on the cancer cell line and should be determined empirically.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative Proteomics of the Cancer Cell Line Encyclopedia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vivo Administration of Lys05 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lys05 is a potent, water-soluble, dimeric chloroquine (B1663885) derivative that functions as a lysosomal autophagy inhibitor.[1][2] It demonstrates significantly greater potency in blocking autophagy and inducing tumor cell death compared to its predecessor, hydroxychloroquine (B89500) (HCQ).[3][4] Lys05 accumulates in lysosomes, leading to their deacidification and subsequent inhibition of autophagic flux.[5][6] These characteristics make Lys05 a compelling agent for preclinical investigation in various cancer xenograft models, where it has shown single-agent antitumor activity.[1][5] These application notes provide detailed protocols for the in vivo administration of Lys05 in xenograft models, compiled from preclinical studies.
Mechanism of Action
Lys05 exerts its anticancer effects by disrupting the cellular process of autophagy, a critical survival mechanism for cancer cells under stress.[3][7] It is a lysosomotropic agent, meaning it preferentially accumulates within lysosomes.[1][5] This accumulation raises the intralysosomal pH, inhibiting the function of acid-dependent lysosomal hydrolases that are essential for the degradation of autophagic cargo. The blockage of autophagosome-lysosome fusion and degradation of cellular components leads to the accumulation of autophagic vesicles and ultimately, cell death.[6][8]
References
- 1. Lys05: A new lysosomal autophagy inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lys05: a new lysosomal autophagy inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Roles of Autophagy in Cancer [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Western Blot Analysis of LC3-II Following Lys01 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. A key protein in this pathway is the Microtubule-associated protein 1A/1B-light chain 3 (LC3), which is converted from its cytosolic form (LC3-I) to a lipidated, autophagosome-associated form (LC3-II) upon autophagy induction. The amount of LC3-II is therefore widely used as a marker for autophagosome accumulation. Lys01 is a potent inhibitor of autophagy that acts at the late stage by impairing lysosomal function. This leads to the accumulation of autophagosomes and, consequently, an increase in LC3-II levels.
These application notes provide a detailed protocol for the analysis of LC3-II levels by Western blot in response to treatment with the autophagy inhibitor, this compound. This allows for the quantitative assessment of autophagic flux inhibition, a crucial measurement for researchers studying autophagy and for professionals in drug development targeting this pathway.
Data Presentation
The following tables summarize the quantitative effects of this compound on the LC3-II/LC3-I ratio, a common metric for assessing autophagosome accumulation. The data is representative of typical results obtained from Western blot analysis and has been compiled from published studies.
Table 1: Dose-Dependent Effect of this compound on LC3-II/LC3-I Ratio
This table illustrates the change in the LC3-II/LC3-I ratio in LN229 glioma cells following a 4-hour treatment with varying concentrations of this compound. The data demonstrates that this compound induces a dose-dependent increase in autophagosome accumulation.[1]
| This compound Concentration (µM) | Normalized LC3-II/LC3-I Ratio (Mean ± SD) |
| 0 (Control) | 1.00 ± 0.15 |
| 1 | 2.50 ± 0.30 |
| 5 | 6.80 ± 0.75 |
| 10 | 12.50 ± 1.20 |
Note: Data are presented as a ratio normalized to the control group and are based on densitometric analysis of Western blot bands.
Table 2: Time-Course of this compound-Induced LC3-II Accumulation
This table shows the temporal effect of 10 µM this compound on the LC3-II/LC3-I ratio in a representative cancer cell line. The results indicate a time-dependent increase in LC3-II levels, plateauing after several hours of treatment.
| Treatment Time (hours) | Normalized LC3-II/LC3-I Ratio (Mean ± SD) |
| 0 | 1.00 ± 0.10 |
| 2 | 4.20 ± 0.50 |
| 4 | 12.30 ± 1.10 |
| 8 | 15.80 ± 1.50 |
| 24 | 16.50 ± 1.80 |
Note: Data are presented as a ratio normalized to the 0-hour time point and are based on densitometric analysis of Western blot bands.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
Caption: Autophagy signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of LC3-II.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess LC3-II levels following this compound treatment.
Materials and Reagents
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (prepare stock solution in DMSO)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer (with β-mercaptoethanol)
-
12-15% Polyacrylamide gels
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF membrane (0.22 µm pore size)
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6)
-
Primary antibody: Rabbit anti-LC3B (1:1000 dilution)
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG (1:5000 dilution)
-
Loading control primary antibody: Mouse anti-β-actin or anti-GAPDH (1:5000 dilution)
-
Loading control secondary antibody: HRP-conjugated Goat anti-Mouse IgG (1:10000 dilution)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure
1. Cell Culture and Treatment
1.1. Seed cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
1.2. Prepare working solutions of this compound in complete culture medium from a concentrated stock solution.
1.3. For a dose-response experiment, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a fixed time (e.g., 4 hours).
1.4. For a time-course experiment, treat the cells with a fixed concentration of this compound (e.g., 10 µM) for different durations (e.g., 0, 2, 4, 8, 24 hours).
1.5. Include a vehicle control (DMSO) for all experiments.
2. Cell Lysis and Protein Extraction
2.1. After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
2.2. Add ice-cold RIPA buffer supplemented with protease inhibitor cocktail to each dish.
2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
2.4. Incubate the lysates on ice for 30 minutes with occasional vortexing.
2.5. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
2.6. Carefully collect the supernatant containing the total protein extract.
3. Protein Quantification
3.1. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Western Blotting
4.1. Prepare protein samples by mixing the lysate with 4x Laemmli sample buffer to a final concentration of 1x.
4.2. Boil the samples at 95-100°C for 5-10 minutes.
4.3. Load equal amounts of protein (typically 20-30 µg) per lane onto a 12-15% SDS-polyacrylamide gel.
4.4. Perform electrophoresis until the dye front reaches the bottom of the gel.
4.5. Transfer the separated proteins to a PVDF membrane.
4.6. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
4.7. Incubate the membrane with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
4.8. Wash the membrane three times with TBST for 10 minutes each.
4.9. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
4.10. Wash the membrane three times with TBST for 10 minutes each.
4.11. Incubate the membrane with the primary antibody for the loading control (e.g., β-actin or GAPDH) and the corresponding secondary antibody, following the same steps as for the LC3B antibody.
5. Detection and Analysis
5.1. Apply the ECL substrate to the membrane according to the manufacturer's instructions.
5.2. Capture the chemiluminescent signal using an appropriate imaging system.
5.3. Quantify the band intensities for LC3-I, LC3-II, and the loading control using densitometry software.
5.4. Normalize the LC3-II band intensity to the loading control. Calculate the LC3-II/LC3-I ratio if desired, though normalizing LC3-II to the loading control is generally recommended for assessing autophagic flux.
Conclusion
This document provides a comprehensive guide for researchers and scientists to effectively perform and interpret Western blot analysis of LC3-II following treatment with the autophagy inhibitor this compound. By following the detailed protocols and utilizing the provided data and diagrams, users can accurately quantify the inhibition of autophagic flux, a critical aspect of autophagy research and drug development.
References
Application Notes and Protocols for Fluorescence Microscopy of Lys01-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lys01 is a potent bisaminoquinoline autophagy inhibitor that disrupts lysosomal function, leading to cancer cell death. As a dimeric form of chloroquine, it is significantly more effective at inhibiting autophagy.[1] Its mechanism of action involves accumulation within lysosomes and their subsequent deacidification, which impairs the fusion of autophagosomes with lysosomes and inhibits the degradation of cellular cargo.[2][3] This application note provides detailed protocols for utilizing fluorescence microscopy to investigate the cellular effects of this compound treatment, with a focus on lysosomal and autophagic alterations.
Key Cellular Effects of this compound
-
Lysosomal Deacidification: this compound, as a weak base, becomes protonated and trapped within the acidic environment of the lysosome, leading to a decrease in the proton gradient and an increase in lysosomal pH.[2][3]
-
Autophagy Inhibition: The impairment of lysosomal function by this compound blocks the final step of autophagy, the fusion of autophagosomes with lysosomes, resulting in the accumulation of autophagosomes.[2]
-
Increased Lysosomal Mass: Cells may respond to lysosomal stress by increasing the biogenesis of lysosomes.
-
Cell Death: Prolonged inhibition of autophagy and lysosomal dysfunction can trigger cell death pathways.[2][4]
Quantitative Data Summary
The following table summarizes quantitative data that can be obtained from fluorescence microscopy of this compound-treated cells.
| Parameter | Method | Typical Observation with this compound | Example Data |
| IC50 | Cell Viability Assay (e.g., MTT) | Dose-dependent decrease in cell viability | 3.6 µM (1205Lu), 3.8 µM (c8161), 7.9 µM (LN229), 6.0 µM (HT-29)[1] |
| Autophagosome Accumulation | GFP-LC3 Puncta Quantification | Significant increase in the number of GFP-LC3 puncta per cell | ~5-fold increase with 10 µM this compound compared to 10 µM HCQ[2] |
| Lysosomal Mass | LysoTracker Staining Intensity | Increased mean fluorescence intensity | Fold change relative to control |
| Lysosomal pH | Ratiometric pH-sensitive dyes (e.g., LysoSensor) | Increased fluorescence ratio indicating alkalinization | pH value or fold change |
| Autolysosome Formation | Co-localization of LC3 and LAMP1 | Decreased co-localization, indicating impaired fusion | Pearson's correlation coefficient or Mander's overlap coefficient |
Experimental Protocols
Protocol 1: Analysis of Lysosomal Mass and pH
This protocol describes the use of LysoTracker dyes to assess lysosomal mass and pH-sensitive dyes to measure lysosomal pH in this compound-treated cells.
Materials:
-
Cell culture medium
-
This compound
-
LysoTracker Red DND-99 (for lysosomal mass)
-
LysoSensor Green DND-189 (for lysosomal pH)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) (4% in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of imaging.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 1-10 µM) for the desired time (e.g., 4-24 hours). Include a vehicle-treated control.
-
Staining:
-
For Lysosomal Mass: During the last 30 minutes of this compound treatment, add LysoTracker Red DND-99 to the culture medium at a final concentration of 50-75 nM.
-
For Lysosomal pH: During the last 30 minutes of this compound treatment, add LysoSensor Green DND-189 to the culture medium at a final concentration of 1 µM.
-
-
Washing: Wash the cells twice with pre-warmed PBS.
-
Fixation (Optional): Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. Note: Some lysosomal dyes are not well-retained after fixation; it is recommended to perform live-cell imaging if possible.
-
Washing: If fixed, wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium with DAPI to counterstain the nuclei.
-
Imaging: Acquire images using a fluorescence microscope. For LysoTracker Red, use a filter set for red fluorescence. For LysoSensor Green, use a filter set for green fluorescence.
-
Quantification:
-
Lysosomal Mass: Measure the mean fluorescence intensity of LysoTracker Red per cell using image analysis software (e.g., ImageJ/Fiji).
-
Lysosomal pH: For ratiometric dyes, acquire images at two different emission wavelengths and calculate the ratio to determine the pH.
-
Protocol 2: Analysis of Autophagosome Accumulation and Autolysosome Formation
This protocol details the immunofluorescence staining of LC3 (an autophagosome marker) and LAMP1 (a lysosomal marker) to assess autophagy.
Materials:
-
Cell culture medium
-
This compound
-
Formaldehyde (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies: Rabbit anti-LC3B and Mouse anti-LAMP1
-
Secondary antibodies: Alexa Fluor 488-conjugated anti-rabbit IgG and Alexa Fluor 594-conjugated anti-mouse IgG
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Fixation: Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies (anti-LC3B and anti-LAMP1) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a cocktail of fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 594 (red).
-
Quantification:
-
Autophagosome Accumulation: Count the number of green (LC3) puncta per cell.
-
Autolysosome Formation: Analyze the co-localization of green (LC3) and red (LAMP1) signals. A decrease in co-localization indicates impaired autophagosome-lysosome fusion.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for fluorescence microscopy of this compound-treated cells.
This compound Mechanism of Action
Caption: Mechanism of this compound-induced autophagy inhibition and cell death.
Signaling Pathway Perturbation by this compound
Caption: this compound-induced lysosomal stress inhibits mTORC1, leading to TFEB nuclear translocation.
References
- 1. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LysoTracker | AAT Bioquest [aatbio.com]
- 4. Lysosome-dependent cell death and deregulated autophagy induced by amine-modified polystyrene nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Lys01 Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lys01 in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent lysosomotropic agent that functions as an autophagy inhibitor. Its primary mechanism involves the impairment of lysosomal function. By accumulating in lysosomes, this compound raises the intra-lysosomal pH, which in turn inhibits the activity of acid-dependent lysosomal hydrolases. This disruption of lysosomal degradation leads to the accumulation of autophagosomes, effectively blocking the final stage of the autophagy process known as autophagic flux.
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
For most cancer cell lines, a starting concentration range of 1 µM to 10 µM is recommended for inducing autophagy inhibition.[1] Significant accumulation of autophagic vesicles is often observed within this range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: At what concentration does this compound typically induce cytotoxicity?
This compound exhibits cytotoxic effects at concentrations generally above its effective range for autophagy inhibition. The half-maximal inhibitory concentration (IC50) for cell viability is typically observed between 4 µM and 8 µM in several cancer cell lines after 72 hours of treatment.[1] Concentrations of 10 µM or higher can lead to significant cell death, with 100 µM causing near-complete cell death within 4 to 24 hours.[1]
Troubleshooting Guide
Q4: I am not observing an increase in the LC3-II/LC3-I ratio after this compound treatment in my western blot. What could be the issue?
Several factors could contribute to this observation:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low for your specific cell line. It is recommended to perform a dose-response experiment (e.g., 1, 5, 10, 20 µM) to determine the optimal concentration for inducing a robust LC3-II accumulation.
-
Insufficient Treatment Time: The duration of this compound treatment may be too short. A time-course experiment (e.g., 4, 8, 12, 24 hours) is advisable to identify the optimal time point for observing maximal LC3-II levels.
-
Low Basal Autophagy: The basal level of autophagy in your cell line might be very low. In such cases, the accumulation of autophagosomes upon inhibitor treatment may be difficult to detect. Consider co-treatment with a known autophagy inducer, such as rapamycin (B549165) or starvation (culturing in EBSS), to enhance the autophagic flux before adding this compound.
-
Western Blotting Issues: Technical problems with the western blot procedure can also lead to poor results. Ensure complete cell lysis, use a high-percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient gel) to resolve the small LC3-I and LC3-II bands, and use a PVDF membrane for optimal protein transfer. Verify the quality and concentration of your primary and secondary antibodies.
Q5: I am seeing an increase in GFP-LC3 puncta, but how do I know if this is due to autophagy induction or blockage of autophagic flux?
An increase in GFP-LC3 puncta indicates an accumulation of autophagosomes. However, this can be due to either an increase in the rate of autophagosome formation (autophagy induction) or a blockage in their degradation (inhibition of autophagic flux). Since this compound is an autophagy inhibitor, the observed increase in puncta is expected to be due to the blockage of flux.
To experimentally confirm this, you can perform an autophagic flux assay. This involves comparing the number of GFP-LC3 puncta in cells treated with an autophagy inducer (like rapamycin or starvation) alone versus cells co-treated with the inducer and this compound. If this compound further increases the number of puncta in the presence of the inducer, it confirms that the autophagic flux is indeed blocked.
Q6: My cells are dying even at low concentrations of this compound. What should I do?
If you observe significant cytotoxicity at concentrations expected to only inhibit autophagy, consider the following:
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to this compound. Perform a careful dose-response curve starting from a lower concentration range (e.g., 0.1 µM to 5 µM) to determine a non-toxic working concentration.
-
Extended Treatment Duration: Prolonged exposure to this compound, even at lower concentrations, can eventually lead to cell death due to the sustained blockage of the essential cellular recycling process of autophagy. Consider reducing the treatment duration.
-
Off-Target Effects: While this compound primarily targets lysosomes, off-target effects at higher concentrations or in sensitive cell lines cannot be entirely ruled out.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| LN229 | Glioblastoma | MTT | 72 | ~ 4-8 |
| 1205Lu | Melanoma | MTT | 72 | ~ 4-8 |
| HT-29 | Colon Cancer | MTT | 72 | ~ 4-8 |
| c8161 | Melanoma | MTT | 72 | ~ 4-8 |
This table summarizes published data and should be used as a reference. Optimal concentrations should be determined empirically for your specific experimental conditions.[1]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cell population by 50%.
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control (medium only).
-
After 24 hours of cell seeding, carefully remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Monitoring Autophagy by LC3 Western Blot
This protocol describes how to detect the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the determined optimal time.
-
Include a negative control (untreated cells) and a positive control for autophagy inhibition (e.g., Bafilomycin A1).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) onto a 15% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio.
-
Protocol 3: Quantifying Autophagy by GFP-LC3 Puncta Analysis
This protocol details the method for visualizing and quantifying the formation of autophagosomes using fluorescence microscopy in cells expressing a GFP-LC3 fusion protein.
-
Cell Seeding and Treatment:
-
Seed cells stably or transiently expressing GFP-LC3 onto glass coverslips in a 24-well plate.
-
Allow the cells to adhere and grow to the desired confluency.
-
Treat the cells with this compound at the optimal concentration and for the optimal duration. Include appropriate controls.
-
-
Cell Fixation and Staining:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
(Optional) Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
-
Image Acquisition:
-
Acquire images using a fluorescence microscope equipped with appropriate filters for GFP and DAPI.
-
Capture images from multiple random fields for each experimental condition to ensure representative data.
-
-
Image Analysis:
-
Quantify the number of GFP-LC3 puncta per cell using image analysis software (e.g., ImageJ/Fiji).
-
Set a consistent threshold for puncta detection across all images.
-
Count the number of cells in each field to normalize the puncta count.
-
Calculate the average number of puncta per cell for each condition.
-
Visualizations
Caption: this compound inhibits autophagy by disrupting lysosomal function.
Caption: Workflow for determining IC50 using an MTT assay.
Caption: Troubleshooting logic for LC3-II detection issues.
References
Technical Support Center: Troubleshooting Lys01 Insolubility in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing Lys01, its limited solubility in aqueous solutions can present a significant experimental hurdle. This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to address and overcome these challenges, ensuring the successful integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in PBS?
A1: this compound, particularly in its free base form, has inherently low solubility in aqueous solutions like Phosphate-Buffered Saline (PBS). The commercially available Lys05 is the trihydrochloride salt of this compound, which is described as more water-soluble.[1] However, even Lys05 is only partially soluble in PBS at neutral pH.[2] This is a common characteristic of many small molecule inhibitors with complex aromatic structures.
Q2: I observed precipitation when diluting my DMSO stock of this compound into my aqueous experimental buffer. What should I do?
A2: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. To mitigate this, you can try several approaches:
-
Lower the final concentration: If your experimental design permits, reducing the final concentration of this compound may keep it in solution.
-
Optimize DMSO concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally <0.5%) to minimize solvent-induced artifacts and cytotoxicity.
-
Use a co-solvent system: As detailed in the protocols below, incorporating co-solvents like PEG300 or surfactants like Tween-80 can significantly enhance solubility.
-
Stepwise dilution: Instead of a single large dilution, try diluting your DMSO stock in a stepwise manner, vortexing between each step.
Q3: What is the difference between this compound and Lys05?
A3: this compound refers to the free base form of the compound.[3] Lys05 is the trihydrochloride salt of this compound, which is specifically formulated to improve aqueous solubility for in vivo studies.[4][5] For most in vitro experiments starting from a solid, you are likely working with Lys05.
Q4: Can I adjust the pH of my buffer to improve this compound solubility?
A4: Yes, for compounds with ionizable groups, pH can significantly impact solubility. As a weakly basic compound, this compound's solubility may increase in more acidic conditions. However, it is crucial to consider the pH constraints of your specific assay or cell culture system to avoid compromising your experimental results.
Q5: Are there alternative formulations to enhance this compound solubility?
A5: Yes, in addition to co-solvents, using excipients like cyclodextrins (e.g., SBE-β-CD) can form inclusion complexes with this compound, increasing its solubility in aqueous media.[6]
Troubleshooting Guide: Common Insolubility Issues
| Issue | Potential Cause | Recommended Solution(s) |
| Solid this compound powder will not dissolve in PBS. | This compound has limited intrinsic solubility in neutral aqueous buffers. | 1. Prepare a concentrated stock solution in 100% DMSO first. 2. Use one of the enhanced solubilization protocols provided below. |
| Precipitation occurs immediately upon dilution of DMSO stock into aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | 1. Decrease the final working concentration of this compound. 2. Increase the final percentage of DMSO (if tolerated by the assay, typically up to 0.5%). 3. Utilize a co-solvent formulation as described in Protocol 2. |
| The final solution appears cloudy or hazy. | Formation of fine precipitates or aggregates. | 1. Briefly sonicate the final solution. 2. Gently warm the solution to 37°C. 3. Filter the solution through a 0.22 µm syringe filter if aggregates are suspected (note: this may reduce the effective concentration). |
| Inconsistent experimental results. | Inconsistent solubility and concentration of this compound between experiments. | 1. Always prepare fresh working solutions from a stock solution. 2. Ensure the stock solution is fully dissolved before use. 3. Use a consistent, validated solubilization protocol. |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound/Lys05 in various solvent systems.
| Solvent System | Reported Solubility | Reference |
| DMSO | 2 mg/mL | [2] |
| Ethanol | Partially Soluble | [2] |
| PBS (pH 7.2) | Partially Soluble | [2] |
| 10% DMSO in 90% Corn Oil | ≥ 7.5 mg/mL (13.64 mM) | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline | ≥ 4.17 mg/mL (7.59 mM) | [6] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.55 mM) | [6] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol is the standard first step for preparing this compound for most in vitro experiments.
-
Weighing: Accurately weigh the desired amount of this compound (Lys05) powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume based on the molecular weight of 549.8 g/mol for Lys05).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Sonication can also be used to aid dissolution.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Enhanced Solubilization for Aqueous Working Solutions using a Co-Solvent System
This protocol is recommended when simple dilution of a DMSO stock results in precipitation. This formulation is based on a common vehicle for in vivo studies and can be adapted for in vitro use.
-
Prepare a concentrated DMSO stock: Following Protocol 1, prepare a concentrated stock of this compound in DMSO (e.g., 80 mg/mL).
-
Co-solvent mixture: In a sterile tube, combine the following in order, mixing thoroughly after each addition:
-
400 µL of PEG300
-
50 µL of the concentrated this compound DMSO stock
-
50 µL of Tween-80
-
-
Final Dilution: Add 500 µL of sterile saline or PBS to the co-solvent mixture to achieve a final volume of 1 mL. Mix until the solution is clear. This will result in a 4 mg/mL solution.
-
Working Solution: Further dilute this solution into your final assay medium to achieve the desired working concentration. Always prepare a vehicle control with the same final concentration of the co-solvent mixture.
Visualization of Key Pathways and Workflows
To better understand the experimental process and the mechanism of action of this compound, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Contribution of Lysosomotropism to Autophagy Perturbation | PLOS One [journals.plos.org]
- 4. The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei [microbialcell.com]
- 5. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with Lys01 in long-term experiments
Welcome to the technical support center for Lys01. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in long-term experiments and to troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent autophagy inhibitor. It is a dimeric form of chloroquine (B1663885) and is reported to be approximately 10 times more potent than hydroxychloroquine (B89500) (HCQ) at inhibiting autophagy.[1][2][3] Its primary mechanism involves accumulating in lysosomes, which are acidic organelles within the cell, and raising their internal pH (deacidification). This increase in pH inhibits the function of lysosomal enzymes that are crucial for the final stages of autophagy, leading to a blockage of the autophagic flux and the accumulation of autophagosomes.[1][3][4]
Q2: What is the difference between this compound and Lys05?
A2: this compound is the free base form of the compound. Lys05 is the water-soluble trihydrochloride salt of this compound.[4][5] Lys05 is often used for in vivo studies due to its improved solubility in aqueous solutions.[3] In in vitro studies, both compounds are expected to have equivalent activity once dissolved.[6]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C in a dry, dark environment.[4] Stock solutions, typically prepared in DMSO, can be stored at -80°C for up to six months or at -20°C for shorter periods.[7] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[5] Its water-soluble salt, Lys05, has limited solubility in ethanol (B145695) and PBS (pH 7.2).[5] For cell culture experiments, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the culture medium.
Troubleshooting Guide: Long-Term Experiments
This guide addresses specific issues that may arise during the long-term use of this compound in experimental settings.
Issue 1: Diminished or inconsistent inhibitory effect of this compound over time.
-
Question: I've noticed that the effect of this compound on my cells seems to decrease after a few days in culture. Why might this be happening and what can I do?
-
Answer: This could be due to several factors:
-
Compound Stability: Although specific long-term stability data for this compound in cell culture media is not extensively published, many small molecules can degrade in the aqueous, warm, and CO2-controlled environment of a cell culture incubator.[8][9][10]
-
Cellular Resistance: Cells can develop resistance to lysosomotropic agents like this compound. This has been observed with chloroquine, where resistance can be linked to changes in drug uptake or efflux.[4][11][12]
-
Low Basal Autophagy: If the basal level of autophagy in your cell line is low, the inhibitory effect of this compound may be difficult to detect consistently over time.[13]
-
-
Troubleshooting Steps:
-
Replenish this compound: In long-term experiments (extending beyond 24-48 hours), consider performing partial or full media changes with freshly diluted this compound to maintain a consistent effective concentration.
-
Verify Autophagic Flux Inhibition: Regularly confirm that this compound is still effectively blocking autophagic flux. This can be done by measuring the accumulation of autophagy markers like LC3-II and p62/SQSTM1 via Western blot or immunofluorescence. An increase in both markers is a good indicator of effective inhibition.[13]
-
Use a Positive Control: Co-treat cells with a known autophagy inducer (e.g., starvation using EBSS, or treatment with rapamycin) alongside this compound to ensure that the autophagic pathway is active and can be effectively blocked.
-
Monitor for Resistance: If you suspect resistance, you may need to perform dose-response experiments at different time points to see if the IC50 value for this compound changes.
-
Issue 2: Observed cytotoxicity or off-target effects in long-term cultures.
-
Question: I'm observing increased cell death or unexpected phenotypes in my long-term experiments with this compound that may not be related to autophagy inhibition. What could be the cause?
-
Answer: While this compound is a potent autophagy inhibitor, it can have other effects, especially at higher concentrations or with prolonged exposure:
-
Lysosomal Dysfunction: As a lysosomotropic agent, this compound's primary effect is on lysosomes.[3] Long-term disruption of lysosomal function can lead to broader cellular stress, including impaired degradation of other cellular components, which can be toxic.[14][15][16]
-
Off-Target Effects: At higher doses, this compound has been shown to induce apoptosis in some cancer cell lines.[13] Additionally, high doses of Lys05 in vivo have been associated with Paneth cell dysfunction.[1][6]
-
Phospholipidosis: A common side effect of lysosomotropic compounds is the induction of phospholipidosis, which is the accumulation of excess phospholipids (B1166683) within cells.[6]
-
-
Troubleshooting Steps:
-
Dose Optimization: Determine the lowest effective concentration of this compound that inhibits autophagy in your specific cell line to minimize off-target effects. Perform a dose-response curve and select a concentration that gives robust autophagy inhibition without significant cytotoxicity.
-
Assess Cell Viability: Routinely monitor cell viability using methods like trypan blue exclusion, MTT assay, or Annexin V staining to distinguish between autophagy inhibition and general cytotoxicity.
-
Use Genetic Controls: To confirm that the observed phenotype is due to autophagy inhibition, compare the effects of this compound to genetic models of autophagy deficiency (e.g., cells with knockdown or knockout of essential autophagy genes like ATG5 or ATG7).[17]
-
Monitor Lysosomal Health: If possible, use lysosomal health markers to assess the overall impact of long-term this compound treatment on lysosomal function.
-
Issue 3: Inconsistent Western blot results for LC3-II.
-
Question: My Western blot results for LC3-II are variable and difficult to interpret. How can I improve the consistency?
-
Answer: Detecting LC3-II by Western blot can be challenging due to its relatively low molecular weight and potential for degradation.
-
Troubleshooting Steps:
-
Optimize Gel Electrophoresis: Use a higher percentage polyacrylamide gel (e.g., 15% or a gradient gel) to achieve better separation of the LC3-I and LC3-II bands.[13]
-
Use Appropriate Controls: Always include both a positive control for autophagy induction (e.g., starved cells) and a positive control for autophagy inhibition (e.g., cells treated with Bafilomycin A1 or chloroquine) to validate your results.[13]
-
Fresh Lysates: Prepare fresh cell lysates for each experiment, as LC3 proteins can be labile.
-
Loading Control: Ensure equal protein loading by using a reliable loading control.
-
Antibody Validation: Use an antibody that is well-validated for the detection of both LC3-I and LC3-II.
-
Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| 1205Lu | Melanoma | 3.6 |
| c8161 | Melanoma | 3.8 |
| LN229 | Glioblastoma | 7.9 |
| HT-29 | Colon Cancer | 6.0 |
Data sourced from MedchemExpress.[13]
Table 2: Solubility of Lys05 (hydrochloride salt of this compound)
| Solvent | Solubility |
| DMSO | 2 mg/mL |
| Ethanol | Partially soluble |
| PBS (pH 7.2) | Partially soluble |
Data sourced from Cayman Chemical.[5]
Experimental Protocols
Protocol 1: Assessment of Autophagic Flux Inhibition by Western Blot
This protocol describes how to confirm the inhibition of autophagic flux by this compound by measuring the protein levels of LC3-II and p62.
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: The following day, treat the cells with the desired concentrations of this compound. Include the following controls:
-
Vehicle control (e.g., DMSO).
-
Positive control for autophagy induction (e.g., Earle's Balanced Salt Solution (EBSS) for starvation).
-
Positive control for autophagy inhibition (e.g., Bafilomycin A1 or Chloroquine).
-
-
Cell Lysis: After the desired treatment duration (e.g., 4, 8, or 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 15% SDS-PAGE gel for LC3 detection and a separate 10% gel for p62 detection.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent.
-
-
Analysis: Quantify the band intensities. A successful inhibition of autophagic flux by this compound should result in a significant increase in the ratio of LC3-II to LC3-I and an accumulation of p62 protein compared to the vehicle control.
Visualizations
References
- 1. The challenge of developing autophagy inhibition as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomotropism depends on glucose: a chloroquine resistance mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Existing highly accumulating lysosomotropic drugs with potential for repurposing to target COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nucleusbiologics.com [nucleusbiologics.com]
- 11. New developments: chloroquine-resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chloroquine resistance evolution in Plasmodium falciparum is mediated by the putative amino acid transporter AAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Lysosomes as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impairment of Lysosome Function and Autophagy in Rare Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Mouse models address key concerns regarding autophagy inhibition in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Lys01 autophagy assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Lys01 in autophagy assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in autophagy assays?
This compound is a potent autophagy inhibitor.[1][2] It is a dimeric form of chloroquine (B1663885) (CQ) and is significantly more potent than hydroxychloroquine (B89500) (HCQ) in blocking autophagy.[1][2] this compound acts by accumulating in lysosomes and deacidifying them.[3] This increase in lysosomal pH inhibits the activity of acid-dependent lysosomal hydrolases, which are essential for the degradation of autophagic cargo. The result is a blockage of the final step of autophagy, leading to the accumulation of autophagosomes within the cell.[4][5]
Q2: How does this compound compare to other common autophagy inhibitors like Bafilomycin A1 and Hydroxychloroquine (HCQ)?
-
Potency: this compound is a more potent autophagy inhibitor than HCQ, often showing effects at 10-fold lower concentrations.[1][2][6]
-
Mechanism: Like HCQ and chloroquine, this compound inhibits autophagy by raising lysosomal pH.[6] Bafilomycin A1, another common inhibitor, blocks autophagy by inhibiting the V-ATPase, which is responsible for acidifying the lysosome.[6]
-
Application: Both this compound and Bafilomycin A1 can be used in autophagic flux assays to distinguish between an increase in autophagosome formation and a blockage in their degradation.[4][7]
Q3: What are the expected results in a typical this compound autophagy assay?
In a typical experiment, treating cells with this compound should lead to a dose-dependent accumulation of autophagosomes. This can be visualized and quantified using several methods:
-
Fluorescence Microscopy: An increase in the number and intensity of fluorescent puncta in cells expressing fluorescently-tagged LC3 (e.g., GFP-LC3).[1][7]
-
Western Blot: An increase in the ratio of LC3-II (lipidated form, associated with autophagosome membranes) to LC3-I (cytosolic form).[1]
-
Electron Microscopy: A significant increase in the number and size of autophagic vesicles.[1][6]
Q4: Can this compound be toxic to cells?
Yes, at higher concentrations, this compound can induce cell death.[1][6] It is crucial to perform a dose-response curve to determine the optimal concentration that effectively inhibits autophagy without causing significant cytotoxicity in your specific cell line. Cell viability should be assessed in parallel with the autophagy assay.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can obscure the specific signal from autophagosomes, making data interpretation difficult.[8][9]
Possible Causes & Solutions
| Possible Cause | Solution |
| Reagent Contamination | Use fresh, high-quality reagents and sterile, filtered buffers.[8][10] |
| Suboptimal Antibody Concentration | Titrate primary and secondary antibody concentrations to find the lowest concentration that provides a good signal without increasing background.[11] |
| Inadequate Washing | Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies.[9][11] |
| Autofluorescence | Include an unstained control to assess the level of natural cell fluorescence. If high, consider using a different cell line or a dye with a different emission spectrum. |
| Non-specific Antibody Binding | Use a blocking buffer (e.g., BSA or serum) to block non-specific binding sites.[11] Consider using a different blocking agent if background persists.[12] |
Experimental Workflow for Troubleshooting High Background
References
- 1. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lys05: A new lysosomal autophagy inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. researchgate.net [researchgate.net]
- 7. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arp1.com [arp1.com]
- 9. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Lys01 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage best practices for Lys01. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and a summary of stability data to ensure the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent lysosomal autophagy inhibitor. It is a lysosomotropic agent, meaning it preferentially accumulates within lysosomes. Its mechanism of action involves the deacidification of the lysosomal lumen, which in turn inhibits the activity of acid-dependent lysosomal hydrolases and blocks the fusion of autophagosomes with lysosomes. This leads to a halt in the autophagic flux and the accumulation of autophagic vesicles.
Q2: What is the difference between this compound and Lys05?
A2: this compound is the free base form of the compound. Lys05 is the trihydrochloride salt of this compound, which exhibits higher water solubility.[1] Both compounds demonstrate equivalent biological activity in terms of inducing dose-dependent increases in the LC3-II/LC3-I ratio and p62 accumulation.
Q3: How should I store this compound powder?
A3: this compound powder should be stored under dry and dark conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store the powder at -20°C.[1]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO. For stock solutions prepared in DMSO, it is recommended to store them at -80°C for long-term storage (up to 6 months). For short-term storage, aliquots can be kept at 4°C for up to 2 weeks.[2] To prepare a stock solution, dissolve the this compound powder in anhydrous DMSO to the desired concentration.
Q5: What are the primary applications of this compound in research?
A5: this compound is primarily used to study the role of autophagy in various cellular processes and diseases, including cancer and neurodegenerative disorders. It serves as a tool to inhibit autophagy at the lysosomal stage, allowing researchers to investigate the consequences of impaired autophagic degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on autophagy (e.g., no change in LC3-II levels). | 1. Incorrect concentration of this compound: The concentration used may be too low to elicit a response in your specific cell line. 2. Cell line resistance: Some cell lines may be less sensitive to this compound. 3. Degraded this compound: Improper storage of the compound or stock solution may have led to its degradation. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Confirm the autophagic activity of your cell line using a known autophagy inducer (e.g., rapamycin) and inhibitor (e.g., bafilomycin A1). 3. Prepare a fresh stock solution from a properly stored powder. |
| High cellular toxicity or cell death observed. | 1. Concentration of this compound is too high: Excessive concentrations can lead to off-target effects and cytotoxicity. 2. Prolonged incubation time: Continuous exposure to high concentrations of this compound for extended periods can be toxic. | 1. Reduce the concentration of this compound used in your experiments. 2. Decrease the incubation time or use a pulsed treatment approach. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular responses. 2. Inconsistent preparation of this compound solution: Variations in DMSO quality or the age of the stock solution can impact results. | 1. Standardize your cell culture protocols, including seeding density and passage number. 2. Always use high-quality, anhydrous DMSO to prepare fresh stock solutions or use aliquots that have been stored correctly. |
| Difficulty in detecting LC3-II by Western blot. | 1. Poor antibody quality: The primary antibody may not be specific or sensitive enough. 2. Suboptimal gel electrophoresis conditions: LC3-II is a small protein and may run off the gel or not separate well from LC3-I. 3. Low protein loading: Insufficient amount of protein loaded on the gel. | 1. Use a validated anti-LC3 antibody from a reputable supplier. 2. Use a high-percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient gel) and run it at a lower voltage to improve separation. 3. Load at least 20-30 µg of total protein per lane. |
This compound Stability Data
| Condition | Form | Parameter | Recommendation/Observation |
| Temperature | Powder | Long-term | Store at -20°C for up to 2 years. |
| Powder | Short-term | Store at 0-4°C for days to weeks.[1] | |
| In DMSO | Long-term | Store at -80°C for up to 6 months.[2] | |
| In DMSO | Short-term | Store at 4°C for up to 2 weeks.[2] | |
| pH | In Aqueous Solution | Acidic (pH 4-6) | Expected to be relatively stable. Structurally similar compounds like chloroquine (B1663885) are stable in acidic conditions. |
| In Aqueous Solution | Neutral (pH 7.4) | Moderate stability. Gradual degradation may occur over time. | |
| In Aqueous Solution | Basic (pH > 8) | Prone to degradation. Avoid prolonged storage in basic solutions. | |
| Light Exposure | Powder & Solution | UV/Visible Light | Should be protected from light. Store in a dark, light-protected vial.[1] |
Experimental Protocols
Western Blot Analysis of LC3-I to LC3-II Conversion
This protocol is designed to assess the effect of this compound on autophagosome accumulation by measuring the conversion of the cytosolic form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II).
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% or 4-20% gradient)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL detection reagent
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (e.g., DMSO). To measure autophagic flux, include a condition with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 2-4 hours of the this compound treatment.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-I and LC3-II.
-
Calculate the LC3-II/LC3-I ratio or normalize the LC3-II band intensity to a loading control (e.g., β-actin or GAPDH). An increase in the LC3-II/LC3-I ratio upon this compound treatment indicates an accumulation of autophagosomes.
-
Western Blot Analysis of p62/SQSTM1 Accumulation
This protocol measures the levels of the autophagy substrate p62 (also known as SQSTM1), which is degraded upon fusion of autophagosomes with lysosomes. Inhibition of autophagy by this compound will lead to the accumulation of p62.
Materials:
-
Same as for the LC3 Western Blot protocol, with the exception of the primary antibody.
-
Primary antibody: Rabbit or Mouse anti-p62/SQSTM1
Procedure:
-
Cell Seeding, Treatment, Lysis, and Protein Quantification:
-
Follow steps 1-3 of the LC3 Western Blot protocol.
-
-
Western Blotting:
-
Follow step 4 of the LC3 Western Blot protocol, but use a 10% or 12% SDS-PAGE gel.
-
Incubate the membrane with the primary anti-p62/SQSTM1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Proceed with the washing, secondary antibody incubation, and detection steps as described for the LC3 Western Blot.
-
-
Data Analysis:
-
Quantify the band intensity for p62.
-
Normalize the p62 band intensity to a loading control. An increase in p62 levels with this compound treatment indicates inhibition of autophagic degradation.
-
Visualizations
This compound Mechanism of Action Workflow
Caption: Workflow of this compound's inhibitory effect on autophagy.
Signaling Pathway of this compound-Induced Autophagy Inhibition
Caption: this compound inhibits V-ATPase, leading to mTORC1 inactivation and autophagy blockage.
Troubleshooting Logic for Inconsistent Western Blot Results
Caption: A logical workflow for troubleshooting inconsistent Western blot results.
References
Technical Support Center: Lys01/Lys05 Administration in Tumor Xenograft Models
Welcome to the technical support center for Lys01 and its water-soluble salt, Lys05. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and executing preclinical studies involving these potent autophagy inhibitors in various tumor xenograft models.
Frequently Asked Questions (FAQs)
Q1: What are this compound and Lys05, and what is their mechanism of action?
A1: this compound is a potent autophagy inhibitor, characterized as a dimeric form of chloroquine.[1][2] Its water-soluble trihydrochloride salt, Lys05, is often used for in vivo studies to improve aqueous solubility.[3] Both compounds function as lysosomotropic agents, meaning they accumulate within lysosomes.[3][4] This accumulation leads to the deacidification of the lysosome, which in turn inhibits the fusion of autophagosomes with lysosomes, a critical step in the autophagy pathway.[3][5] This blockade of autophagic flux results in the accumulation of autophagosomes and the autophagy substrate p62/SQSTM1, ultimately leading to cancer cell death.[2][5] this compound/Lys05 are reported to be approximately 10 times more potent than hydroxychloroquine (B89500) (HCQ) at inhibiting autophagy.[3]
Q2: What is the rationale for using this compound/Lys05 in cancer research?
A2: Autophagy is a cellular recycling process that cancer cells can exploit to survive under stressful conditions, such as those induced by chemotherapy or nutrient deprivation in the tumor microenvironment.[3][6] By inhibiting autophagy, this compound/Lys05 can render cancer cells more susceptible to therapeutic agents and may even exhibit single-agent antitumor activity in tumors that are highly dependent on autophagy for survival.[3][7]
Q3: What are the key differences between this compound and Lys05?
A3: The primary difference is solubility. Lys05 is the trihydrochloride salt of this compound, which was synthesized to enhance its aqueous solubility for in vivo applications.[3] In terms of biological activity, this compound and Lys05 have been shown to produce equivalent dose-dependent increases in the LC3-II/LC3-I ratio and accumulation of p62, and they exhibit identical IC50 values in MTT assays.[3] For in vivo studies, Lys05 is the preferred compound due to its improved solubility and ease of administration.
Adjusting this compound/Lys05 Dosage for Different Tumor Xenograft Models
The optimal dosage of Lys05 can vary significantly depending on the tumor model, the dosing schedule, and whether it is used as a single agent or in combination with other therapies. Below is a summary of dosages used in various published studies.
Table 1: Single-Agent Lys05 Dosages in Xenograft Models
| Tumor Type | Cell Line | Mouse Strain | Dosage | Dosing Schedule | Key Findings | Reference(s) |
| Melanoma | 1205Lu | Nude | 76 mg/kg | i.p., 3 days on, 2 days off | Significant tumor growth impairment. | [3] |
| Melanoma | c8161 | Nude | 76 mg/kg | i.p., daily for 2 days | Increased autophagic vesicles in tumors. | [3] |
| Colon Cancer | HT-29 | Nude | 10 mg/kg | i.p., daily | Significant antitumor activity without toxicity. | [3] |
| Colon Cancer | HT-29 | Nude | 40 mg/kg | i.p., daily | Dose-dependent impairment of tumor growth. | [3] |
| Colon Cancer | HT-29 | Nude | 80 mg/kg | i.p., 3 days on, 2 days off | Significant tumor growth impairment but associated with toxicity. | [3] |
Table 2: Lys05 in Combination Therapy Xenograft Models
| Tumor Type | Combination Agent | Cell Line | Mouse Strain | Lys05 Dosage | Dosing Schedule | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Lung Cancer | Ionizing Radiation | H1299 | - | In vitro data | - | Enhanced radiosensitization. |[1] | | Pancreatic Cancer | PI3K/mTOR inhibitor (XL765) | BxPC-3 | - | Not specified | - | Significant inhibition of tumor growth in combination. |[8] |
Note: In vivo data for some combination studies is limited in the public domain.
Experimental Protocols
Protocol 1: Preparation of Lys05 for Intraperitoneal (i.p.) Injection
This protocol is adapted from a formulation used in preclinical studies.[2]
Materials:
-
Lys05 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween 80, sterile
-
Sterile deionized water (ddH2O) or saline
Procedure:
-
Prepare a stock solution of Lys05 in DMSO. For example, to create an 80 mg/mL stock, dissolve the appropriate amount of Lys05 powder in fresh, anhydrous DMSO. Ensure it is fully dissolved.
-
For a 1 mL final working solution, start with 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Add 50 µL of the 80 mg/mL Lys05 stock solution in DMSO to the PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix again until clear.
-
Add 500 µL of sterile ddH2O or saline to bring the final volume to 1 mL.
-
The mixed solution should be used immediately for optimal results.[2]
Note: The final concentrations in this example would be 4 mg/mL Lys05, 5% DMSO, 40% PEG300, 5% Tween 80, and 50% aqueous solution.
Protocol 2: General Workflow for a Tumor Xenograft Study with Lys05
1. Cell Culture and Implantation:
- Culture the desired human cancer cell line under appropriate conditions.
- Harvest cells and resuspend them in a suitable medium, such as a 1:1 mixture of culture medium and Matrigel, at the desired concentration.
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
2. Tumor Growth and Randomization:
- Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, Lys05 low dose, Lys05 high dose).
3. Drug Administration:
- Prepare the Lys05 formulation as described in Protocol 1.
- Administer Lys05 or vehicle control via intraperitoneal (i.p.) injection according to the predetermined dosage and schedule.
4. Monitoring:
- Measure tumor volumes and body weights 2-3 times per week.
- Closely monitor the animals for any signs of toxicity, such as weight loss, lethargy, arched backs, or signs of bowel obstruction.[3]
5. Endpoint and Tissue Collection:
- At the end of the study (e.g., after a specified number of days or when tumors reach a maximum size), euthanize the mice.
- Excise the tumors and weigh them.
- A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot for LC3-II, p62) and another portion can be fixed in formalin for histological analysis.
- Collect other tissues, such as the terminal ileum, for toxicity assessment (see Troubleshooting section).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent anti-tumor response | - Tumor heterogeneity.- Inconsistent drug administration.- Low basal autophagy in the tumor model. | - Ensure consistent tumor size at the start of treatment.- Use precise injection techniques.- Confirm high basal autophagy levels in your cell line of choice before starting in vivo studies. |
| Signs of toxicity (weight loss, lethargy, arched back, bowel obstruction) | - Dosage is too high for the specific mouse strain or tumor model.- Paneth cell dysfunction. | - Reduce the dosage of Lys05.- Switch to an intermittent dosing schedule (e.g., 3 days on, 2 days off) to allow for recovery.[3]- Monitor Paneth cell health via histological analysis of the terminal ileum.[3] |
| Drug precipitation in the formulation | - Incorrect solvent ratios.- Use of old or non-anhydrous DMSO. | - Strictly follow the formulation protocol.- Use fresh, high-quality reagents.[2]- Prepare the formulation immediately before use.[2] |
| No significant increase in LC3-II/p62 in tumor tissue | - Insufficient drug concentration in the tumor.- Timing of tissue collection.- Low basal autophagy. | - Ensure correct dosage and administration.- Perform a pilot study to determine the optimal time point for observing pharmacodynamic effects.- Confirm that the chosen tumor model has a high level of autophagy. |
Visualizations
Signaling Pathway of this compound/Lys05 Action
Caption: Mechanism of this compound/Lys05 as an autophagy inhibitor.
Experimental Workflow for Dosage Determination
References
- 1. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Lys05: A new lysosomal autophagy inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal adaptation: How cells respond to lysosomotropic compounds | PLOS One [journals.plos.org]
- 5. Lysosomal adaptation: How cells respond to lysosomotropic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lys05: a new lysosomal autophagy inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Validation & Comparative
Lys01 vs. Hydroxychloroquine (HCQ): A Comparative Guide to Autophagy Inhibition Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the potency of two prominent autophagy inhibitors: Lys01 and hydroxychloroquine (B89500) (HCQ). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their studies in oncology, neurodegenerative diseases, and other fields where autophagy modulation is a key therapeutic strategy.
At a Glance: Potency and Cellular Impact
This compound has emerged as a significantly more potent inhibitor of autophagy compared to the well-established antimalarial drug, hydroxychloroquine.[1] Preclinical studies demonstrate that this compound can induce more pronounced morphological changes associated with autophagy blockade at concentrations 10-fold lower than HCQ.[1] While both compounds act as lysosomotropic agents, their efficacy and cellular consequences differ substantially.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and HCQ, focusing on their inhibitory concentrations. It is important to note that the IC50 values for this compound primarily reflect cytotoxicity, which is a downstream consequence of potent autophagy inhibition in cancer cells. Direct IC50 values for autophagy inhibition are less commonly reported for HCQ, with its effects often characterized at specific working concentrations in various cell models.
| Compound | Metric | Cell Line(s) | Value | Reference(s) |
| This compound | Cytotoxicity IC50 | 1205Lu | 3.6 µM | [1] |
| Cytotoxicity IC50 | c8161 | 3.8 µM | ||
| Cytotoxicity IC50 | LN229 | 7.9 µM | [1] | |
| Cytotoxicity IC50 | HT-29 | 6.0 µM | ||
| Cytotoxicity IC50 | Four cell lines (general range) | 4-8 µM | [1] | |
| Hydroxychloroquine (HCQ) | Effective Concentration | LN229 GFP-LC3 | 10-100 µM (to observe puncta) | [1] |
| Cytotoxicity IC50 | HuCCT-1 (Cholangiocarcinoma) | 168.4 ± 23.4 µM | ||
| Cytotoxicity IC50 | CCLP-1 (Cholangiocarcinoma) | 113.36 ± 14.06 µM | ||
| Cytotoxicity IC50 | Huh7 & HepG2 (Hepatocellular Carcinoma) | ~12.7-13.6 µM | [2] |
Mechanism of Action: A Shared Path with Divergent Efficacy
Both this compound and HCQ are weak bases that accumulate in the acidic environment of lysosomes. This accumulation raises the lysosomal pH, thereby inhibiting the activity of acid-dependent hydrolases and, crucially, impeding the fusion of autophagosomes with lysosomes.[3][4] This blockade of the final step of the autophagy pathway leads to the accumulation of autophagosomes, a hallmark of autophagy inhibition.
The superior potency of this compound is attributed to its dimeric structure, which is believed to enhance its accumulation within lysosomes and its ability to deacidify this compartment compared to the monomeric HCQ.[1]
Experimental Protocols for Assessing Autophagy Inhibition
Accurate assessment of autophagy inhibition is critical. The following are detailed methodologies for key experiments used to quantify the effects of compounds like this compound and HCQ.
LC3 Turnover Assay by Western Blot
This assay is the gold standard for measuring autophagic flux. It quantifies the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II). An inhibitor of autophagy will lead to an accumulation of LC3-II, especially in the presence of a lysosomal inhibitor like Bafilomycin A1.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound, HCQ, or vehicle control for the desired time period. A parallel set of wells should be co-treated with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the final 2-4 hours of the experiment to block downstream degradation of LC3-II.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against LC3B overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect chemiluminescence using an appropriate substrate and imaging system.
-
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II/LC3-I or the level of LC3-II normalized to a loading control (e.g., actin or tubulin) is used to determine the autophagic flux.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]
Lys01 vs. Chloroquine: A Comparative Analysis of Two Potent Lysosomal Autophagy Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lys01 and chloroquine (B1663885) (CQ), two prominent lysosomotropic agents utilized in the study of autophagy and cancer therapy. This analysis is supported by experimental data on their mechanisms of action, efficacy, and the methodologies employed for their evaluation.
This compound and chloroquine are both weak bases that accumulate in acidic organelles, primarily lysosomes, leading to the disruption of their function and the inhibition of autophagy. Autophagy is a cellular self-degradation process that is crucial for cellular homeostasis and can be co-opted by cancer cells for survival. Inhibition of this pathway is a promising strategy in cancer treatment. While both compounds share a common overarching mechanism, emerging evidence suggests significant differences in their potency and cellular effects.
Mechanism of Action and Chemical Structures
Chloroquine, a well-established antimalarial drug, diffuses into lysosomes and becomes protonated, leading to an increase in the lysosomal pH.[1][2] This elevation in pH inhibits the activity of lysosomal hydrolases and, crucially, impairs the fusion of autophagosomes with lysosomes, a critical step in the autophagic process.[3][4]
This compound is a dimeric form of chloroquine, a structural modification that has been shown to significantly enhance its activity as an autophagy inhibitor.[1][5] Its water-soluble trihydrochloride salt, Lys05, exhibits even more potent lysosomal accumulation and deacidification capabilities.[6][7] This enhanced potency is attributed to the bivalent aminoquinoline rings and a specific triamine linker, which leads to a greater accumulation within the lysosome compared to chloroquine.[5][6]
Chemical Structures:
-
Chloroquine:
-
This compound:
-
Chemical Formula: C₂₃H₂₃Cl₂N₅
-
IUPAC Name: N1-(7-chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine
-
Comparative Efficacy: A Quantitative Overview
Experimental data demonstrates that this compound and its salt, Lys05, are significantly more potent than chloroquine and its derivative hydroxychloroquine (B89500) (HCQ) in inhibiting autophagy and inducing cancer cell death.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | This compound IC50 (µM) | Chloroquine IC50 (µM) |
| 1205Lu | Melanoma | 3.6[1] | >100 |
| c8161 | Melanoma | 3.8[1] | ~50 |
| LN229 | Glioblastoma | 7.9[1] | ~40 |
| HT-29 | Colon Cancer | 6.0[1] | ~30 |
Table 2: Lysosomal Accumulation and Deacidification
| Compound | Cellular Accumulation (vs. HCQ) | Lysosomal Accumulation (vs. HCQ) | Lysosomal Deacidification |
| Lys05 | ~11-fold higher in tumors[6] | ~34-fold higher in tumors[6] | Complete deacidification at 50 µM[5] |
| HCQ | - | - | Incomplete deacidification even at 100 µM[5] |
Signaling Pathways and Experimental Workflows
Both this compound and chloroquine, by disrupting lysosomal function, are known to impact cellular signaling pathways that are regulated by lysosomal activity, most notably the mTORC1 pathway. The lysosome serves as a scaffold for mTORC1 activation in the presence of amino acids. By neutralizing lysosomal pH, these inhibitors can impair mTORC1 signaling.[8][9]
Below are diagrams illustrating the mechanism of autophagy inhibition and a typical experimental workflow for comparing these compounds.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of this compound and chloroquine.
Western Blot for Autophagy Markers (LC3 and p62)
This technique is used to quantify the levels of key autophagy-related proteins. An increase in the LC3-II/LC3-I ratio and accumulation of p62 are indicative of autophagy inhibition.
-
Cell Lysis: Treat cells with desired concentrations of this compound or chloroquine for the specified time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 12-15% polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against LC3 and p62 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect bands using an ECL substrate and quantify band intensities using densitometry software.
Fluorescence Microscopy for LC3 Puncta
This method visualizes the subcellular localization of LC3. An accumulation of LC3-positive puncta indicates an increase in autophagosomes due to inhibited degradation.
-
Cell Culture and Treatment: Plate cells on glass coverslips and treat with this compound or chloroquine.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Block with 1% BSA and incubate with a primary antibody against LC3. After washing, incubate with a fluorescently-labeled secondary antibody.
-
Imaging: Counterstain nuclei with DAPI and mount the coverslips. Visualize and quantify the number of LC3 puncta per cell using a fluorescence microscope.
Lysosomal pH Measurement
This assay quantifies the change in lysosomal acidity upon treatment with lysosomotropic agents.
-
Probe Loading: Incubate cells with a pH-sensitive fluorescent dye such as LysoSensor Yellow/Blue DND-160 (1-5 µM) for 5-10 minutes at 37°C.
-
Imaging: Wash cells with PBS and image using a fluorescence microscope equipped with the appropriate filter sets for ratiometric imaging.
-
Calibration Curve: To obtain quantitative pH values, a calibration curve must be generated by treating probe-loaded cells with buffers of known pH in the presence of ionophores like nigericin (B1684572) and monensin.
-
Data Analysis: Calculate the ratio of fluorescence intensities at the two emission wavelengths for each lysosome and determine the pH from the calibration curve.
Conclusion
The available data strongly indicates that this compound is a more potent inhibitor of autophagy than chloroquine. Its dimeric structure leads to significantly higher accumulation in lysosomes, resulting in more effective deacidification and a more pronounced blockage of the autophagic flux. This increased potency translates to greater cytotoxicity in various cancer cell lines, often at concentrations where chloroquine has minimal effect. For researchers investigating the role of autophagy in disease and developing novel anticancer therapies, this compound and its water-soluble salt Lys05 represent superior tools for achieving robust and sustained autophagy inhibition. The experimental protocols outlined provide a framework for the direct and quantitative comparison of these and other lysosomotropic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lys05: A new lysosomal autophagy inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mTOR and lysosome regulation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Lys01's Autophagy Inhibition: A Comparative Guide to Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the autophagy inhibitor Lys01 with genetic models of autophagy deficiency. By examining experimental data, we delineate the phenotypic and molecular similarities and differences between chemical and genetic inhibition of the autophagy-lysosome pathway, offering a clear validation framework for researchers utilizing this compound.
Introduction to this compound
This compound is a potent, dimeric aminoquinoline-based autophagy inhibitor. As a lysosomotropic agent, it readily accumulates in the lysosome, where it disrupts the acidic pH necessary for enzymatic degradation.[1][2] This de-acidification blocks the final step of the autophagic process: the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents.[1] this compound and its water-soluble salt, Lys05, are considered approximately 10-fold more potent than the commonly used autophagy inhibitor hydroxychloroquine (B89500) (HCQ) and demonstrate equivalent biological activity.[1][2]
Performance Comparison: this compound vs. Genetic Inhibition
The "gold standard" for validating an autophagy inhibitor is to compare its effects to those caused by the genetic ablation of core autophagy-related (ATG) genes, such as ATG5 or ATG7. These genes are essential for the formation of the autophagosome. While both this compound and genetic knockout of ATG genes block autophagic flux, they do so at different stages, leading to distinct molecular signatures.
-
This compound (Late-Stage Inhibition): Blocks autophagosome-lysosome fusion and degradation. This leads to an accumulation of autophagosomes, which is measurable as an increase in the lipidated form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-II) and the autophagy receptor p62/SQSTM1.
-
Genetic Inhibition (e.g., ATG5/7 KO/KD; Early-Stage Inhibition): Prevents the formation of autophagosomes. This results in a lack of LC3-II formation, even under autophagy-inducing conditions like starvation. However, because the degradation pathway is inactive, p62 still accumulates.[3][4][5]
The following tables summarize the expected outcomes based on published experimental data.
Table 1: Molecular Marker Comparison
| Marker | Wild-Type (Basal) | Wild-Type + this compound | ATG5 or ATG7 Knockout | Rationale |
| LC3-II | Low | High | Absent or Very Low | This compound blocks LC3-II degradation, causing accumulation. ATG5/7 KO prevents LC3-II formation.[3][6][7] |
| p62/SQSTM1 | Low | High | High | Both methods block p62 degradation via the autophagy pathway, causing its accumulation.[3][6] |
| Autophagic Flux | Basal | Blocked | Blocked | Autophagic flux, the rate of degradation, is inhibited in both scenarios.[4][8] |
Table 2: Phenotypic Comparison (in vivo)
A key study demonstrated that high doses of Lys05 in mice phenocopy a specific genetic autophagy deficiency.[1][2]
| Model | Phenotype | Organ System | Genetic Correlate | Reference |
| High-Dose Lys05 Treatment | Paneth cell dysfunction, intestinal abnormalities | Small Intestine | ATG16L1 Knockout Mice | [1][2] |
This in vivo evidence provides strong validation that this compound/05 effectively targets the autophagy pathway, producing a systemic effect comparable to a congenital genetic defect in autophagy.
Visualizing the Mechanisms of Inhibition
The following diagrams illustrate the points of intervention for both chemical and genetic autophagy inhibition strategies.
References
- 1. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impairment of starvation-induced and constitutive autophagy in Atg7-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. amda-pompe.org [amda-pompe.org]
- 8. Gene Knockout Recommendations to Control Autophagic Flux | Bio-Techne [bio-techne.com]
A Comparative Guide to Lys01 and Other Autophagy Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel autophagy inhibitor Lys01 with established alternatives, supported by experimental data. We delve into the mechanisms, efficacy, and experimental considerations for this compound, Chloroquine (B1663885) (CQ), Bafilomycin A1 (BafA1), and 3-Methyladenine (B1666300) (3-MA).
Introduction to Autophagy and its Inhibition
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins. This catabolic process plays a crucial role in cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders. The inhibition of autophagy has emerged as a promising therapeutic strategy, particularly in oncology, where it can enhance the efficacy of anti-cancer treatments. This guide focuses on the cross-validation of this compound, a potent autophagy inhibitor, with other widely used inhibitors.
Mechanism of Action of Autophagy Inhibitors
Autophagy is a multi-step process that can be targeted at different stages. The inhibitors discussed in this guide have distinct mechanisms of action:
-
This compound and Chloroquine (CQ): These are late-stage inhibitors. They are lysosomotropic agents that accumulate in lysosomes, increasing the lysosomal pH. This disrupts the function of lysosomal hydrolases and, importantly, impairs the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes.[1][2] this compound is a dimeric form of chloroquine, which contributes to its enhanced potency.
-
Bafilomycin A1 (BafA1): This is another late-stage inhibitor that acts as a specific inhibitor of the vacuolar H+-ATPase (V-ATPase).[2][3][4] By blocking the V-ATPase, BafA1 prevents the acidification of lysosomes and endosomes, which is essential for the activation of lysosomal enzymes and for the fusion of autophagosomes with lysosomes.[3][4][5]
-
3-Methyladenine (3-MA): In contrast to the others, 3-MA is an early-stage inhibitor. It primarily targets and inhibits Class III phosphatidylinositol 3-kinase (PI3K), which is crucial for the initiation and nucleation of the autophagosome.[6][7] It's important to note that 3-MA can have a dual role; while it inhibits starvation-induced autophagy, prolonged treatment under nutrient-rich conditions can sometimes promote autophagy.[8]
Signaling Pathway of Autophagy Inhibition
Quantitative Comparison of Autophagy Inhibitors
The efficacy of autophagy inhibitors can be quantified by measuring their impact on autophagic flux, typically assessed by the accumulation of LC3-II and the degradation of p62. Below is a summary of available data comparing this compound with other inhibitors.
| Inhibitor | Target | Typical Concentration | IC50 (Cytotoxicity) | Potency vs HCQ (Autophagy Inhibition) | Reference |
| This compound | Late Stage (Lysosome) | 1-10 µM | 4-8 µM (in various cancer cell lines) | >10-fold more potent | [1] |
| Chloroquine (CQ) / Hydroxychloroquine (HCQ) | Late Stage (Lysosome) | 10-100 µM | Higher than this compound | - | [1][2] |
| Bafilomycin A1 (BafA1) | Late Stage (V-ATPase) | 10-100 nM | Varies by cell line | Data not directly compared with this compound | [2][4] |
| 3-Methyladenine (3-MA) | Early Stage (PI3K) | 1-10 mM | Varies by cell line | Data not directly compared with this compound | [7] |
Experimental Data and Protocols
LC3 Turnover Assay
The LC3 turnover assay is a standard method to measure autophagic flux by monitoring the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II).[5][9][10] An increase in the LC3-II/LC3-I ratio upon treatment with an inhibitor indicates a blockage in the autophagic pathway.
Experimental Workflow: LC3 Turnover Assay
Protocol: Western Blotting for LC3
-
Cell Treatment: Plate cells and treat with desired concentrations of this compound, CQ, BafA1, or 3-MA for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% polyacrylamide gel.
-
Western Blot: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate with a primary antibody against LC3 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using a chemiluminescent substrate.[9][10]
Comparative LC3-II Accumulation Data
| Treatment | Cell Line | Fold Increase in LC3-II (vs. Control) | Reference |
| This compound (10 µM) | LN229 | Significantly higher than HCQ (10 µM) | [1] |
| HCQ (10 µM) | LN229 | Moderate increase | [1] |
| Bafilomycin A1 (100 nM) | Primary Cortical Neurons | Significant increase | [2] |
| Chloroquine (40 µM) | Primary Cortical Neurons | Significant increase | [2] |
Note: The data for this compound/HCQ and BafA1/CQ are from different studies and cell types, highlighting the need for direct comparative studies.
p62/SQSTM1 Degradation Assay
p62 (also known as SQSTM1) is a protein that recognizes and binds to ubiquitinated cargo, delivering it to the autophagosome for degradation. As p62 is itself degraded during autophagy, its accumulation serves as an indicator of inhibited autophagic flux.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteolysis.jp [proteolysis.jp]
- 7. Autophagy inhibitor 3-methyladenine alleviates overload-exercise-induced cardiac injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Role of 3-Methyladenine in Modulation of Autophagy via Different Temporal Patterns of Inhibition on Class I and III Phosphoinositide 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autophagic flux: Is p62 a good indicator? [novusbio.com]
- 12. benchchem.com [benchchem.com]
Efficacy of Lys01 compared to novel autophagy inhibitors
A Comparative Guide to the Efficacy of Lys01 and Novel Autophagy Inhibitors
Autophagy, a cellular self-degradation process, plays a dual role in cancer, acting as both a tumor suppressor and a survival mechanism. This has led to the development of autophagy inhibitors as a potential therapeutic strategy. This guide provides a detailed comparison of the efficacy of this compound, a potent lysosomotropic agent, with a selection of novel autophagy inhibitors targeting different stages of the autophagy pathway. The information presented is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy of Autophagy Inhibitors
The following table summarizes the in vitro efficacy of this compound and several novel autophagy inhibitors. Potency varies across different cancer cell lines and is dependent on the specific mechanism of action of the inhibitor.
| Inhibitor | Target | Mechanism of Action | Cell Line(s) | IC50 | Reference(s) |
| This compound | Lysosome | Lysosomotropic agent, deacidifies lysosome | 1205Lu, c8161, LN229, HT-29 | 3.6 µM, 3.8 µM, 7.9 µM, 6.0 µM | [1] |
| LAI-1 | Lysosome | Late-stage autophagy inhibitor, anionophore that deacidifies lysosomes | Lung cancer cell lines | More potent than chloroquine (B1663885) at lower concentrations (e.g., 10 µM) | [2][3] |
| SBI-0206965 | ULK1/2 | Inhibits the autophagy initiation kinase ULK1 | - | 108 nM (ULK1), 711 nM (ULK2) | [4] |
| Spautin-1 | USP10/USP13 | Promotes degradation of Vps34 complexes | - | ~0.6-0.7 µM | [1] |
| SAR405 | Vps34 (PIK3C3) | Inhibits the class III PI3K, Vps34 | HeLa (starvation-induced autophagy) | 419 nM (GFP-LC3 assay) | [5] |
| NSC185058 | ATG4B | Inhibits the cysteine protease ATG4B | Osteosarcoma Saos-2 cells | Effective at 100 µM in inhibiting LC3B lipidation | [6] |
Signaling Pathways and Mechanisms of Action
The diverse mechanisms of these inhibitors allow for the targeting of autophagy at multiple stages, from initiation to lysosomal degradation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potent Anti-Cancer Synergies: A Comparative Guide to Lys01 Combination Therapies
For Immediate Release
In the relentless pursuit of more effective cancer treatments, researchers are increasingly turning to combination therapies to overcome drug resistance and enhance therapeutic efficacy. A growing body of evidence highlights the significant synergistic potential of Lys01, a lysosomotropic agent, when combined with other anticancer drugs. This guide provides a comprehensive comparison of this compound's synergistic effects with various anticancer agents, supported by experimental data, detailed protocols, and mechanistic insights to inform researchers, scientists, and drug development professionals.
Executive Summary
This guide details the synergistic interactions between this compound (and functionally similar lysosomotropic agents or LSD1 inhibitors) and other anticancer drugs, including proteasome inhibitors and conventional chemotherapeutics. By disrupting cellular processes such as autophagy and proteostasis, or by modulating epigenetic landscapes, these combination therapies demonstrate a marked increase in cancer cell death and inhibition of tumor growth compared to monotherapy approaches. This document presents quantitative data from key studies, outlines the experimental methodologies used to determine synergy, and provides visual representations of the underlying signaling pathways.
I. Synergistic Combinations with Proteasome Inhibitors
Proteasome inhibitors, such as bortezomib (B1684674) and carfilzomib, are a cornerstone of treatment for several hematological malignancies, including multiple myeloma. However, resistance often develops, limiting their long-term efficacy. The combination with agents that disrupt cellular protein degradation and stress response pathways, such as this compound and other autophagy inhibitors, has shown significant promise in overcoming this resistance.
A. This compound (as an LSD1 Inhibitor) and Bortezomib in Neuroblastoma
Recent studies have explored the combination of novel reversible lysine-specific demethylase 1 (LSD1) inhibitors with the proteasome inhibitor bortezomib in neuroblastoma, a common childhood cancer. LSD1 is often overexpressed in neuroblastoma and plays a crucial role in tumor progression by cooperating with the MYCN oncogene to repress tumor suppressor genes.[1]
Quantitative Data: Synergistic Cytotoxicity
| Cancer Type | Cell Lines | Combination | Key Findings | Combination Index (CI) | Reference |
| Neuroblastoma | MYCN-amplified NB cells | LSD1 Inhibitor (Compound 48) + Bortezomib | Significant synergistic inhibitory effect on cell proliferation. | CI < 1 (indicating synergy) | [2] |
| Multiple Myeloma | PI-sensitive and -resistant MM cells | LSD1 Inhibitor (SP2509) + Carfilzomib | Synergistic cytotoxicity and increased tumor cell death. | Not explicitly stated, but synergy demonstrated. | [3] |
Experimental Protocol: Cell Viability and Synergy Analysis
To assess the synergistic effects, researchers typically employ the following protocol:
-
Cell Culture: Neuroblastoma cell lines (e.g., SK-N-BE(2)-C, KELLY) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are treated with a range of concentrations of the LSD1 inhibitor and bortezomib, both as single agents and in combination at fixed ratios.
-
Cell Viability Assay: After a set incubation period (e.g., 72 hours), cell viability is measured using an MTT or similar assay.
-
Synergy Quantification: The results are analyzed using the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[4][5]
Signaling Pathway: LSD1 and MYCN-mediated Gene Repression
The synergy between LSD1 inhibitors and proteasome inhibitors in neuroblastoma is thought to arise from their complementary effects on key cellular pathways. LSD1 inhibition leads to the reactivation of tumor suppressor genes silenced by the LSD1/MYCN complex, while bortezomib induces proteotoxic stress and apoptosis.
Caption: LSD1 and MYCN cooperatively repress tumor suppressor genes.
B. Lys05 and Proteasome Inhibitors in Acute Myeloid Leukemia (AML)
AML cells often exhibit resistance to proteasome inhibitors by activating compensatory stress-response pathways, including autophagy. The combination of the autophagy inhibitor Lys05 with proteasome inhibitors has been shown to overcome this resistance.[6][7][8]
Quantitative Data: In Vivo Efficacy
| Cancer Type | Model | Combination | Key Findings | Reference |
| Acute Myeloid Leukemia | Xenograft Mouse Model | Lys05 + Bortezomib | Significantly reduced AML burden and extended survival. | [6][9] |
Experimental Protocol: In Vivo Xenograft Study
-
Cell Implantation: Human AML cells are injected into immunodeficient mice.
-
Treatment: Once tumors are established, mice are treated with Lys05, a proteasome inhibitor, or the combination, typically administered via intraperitoneal injection.
-
Monitoring: Tumor growth is monitored regularly, and animal survival is recorded.
-
Analysis: At the end of the study, tumors and tissues can be harvested for further analysis, such as immunohistochemistry to assess apoptosis and cell proliferation.
Signaling Pathway: Disruption of Proteostasis
The synergistic effect of combining proteasome and autophagy inhibitors stems from the dual blockade of the two major protein degradation pathways in the cell. This leads to an overwhelming accumulation of misfolded proteins, inducing a terminal integrated stress response and subsequent apoptosis.[9][10]
Caption: Dual inhibition of proteasome and autophagy leads to apoptosis.
II. Synergistic Combinations with Conventional Chemotherapeutics
Lysosomotropic agents like chloroquine (B1663885) can also potentiate the effects of conventional chemotherapy drugs such as cisplatin (B142131) and doxorubicin (B1662922). The primary mechanism is believed to be the inhibition of autophagy, which cancer cells often use as a survival mechanism in response to chemotherapy-induced stress.
A. Chloroquine and Cisplatin in Ovarian and Adrenocortical Carcinoma
The combination of chloroquine and cisplatin has demonstrated synergistic cytotoxicity in ovarian and adrenocortical carcinoma cells.[11][12]
Quantitative Data: Enhanced Apoptosis
| Cancer Type | Cell Lines | Combination | Key Findings | Reference |
| Ovarian Cancer | SKOV3, Hey | Chloroquine + Cisplatin | Increased apoptotic rate compared to cisplatin alone. | [11] |
| Adrenocortical Carcinoma | SW13 | Chloroquine + Cisplatin | Concomitant therapy further promoted cell apoptosis by inhibiting autophagy. | [12] |
Experimental Protocol: Apoptosis Assay
-
Cell Treatment: Cancer cells are treated with chloroquine, cisplatin, or the combination for a specified time.
-
Apoptosis Staining: Cells are stained with Annexin V and propidium (B1200493) iodide (PI).
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.
-
Western Blot Analysis: Protein levels of apoptosis-related markers (e.g., cleaved-PARP, cleaved-caspase 3, Bax, Bcl-2) are assessed by Western blotting.
Signaling Pathway: Inhibition of Protective Autophagy
Cisplatin treatment can induce a protective autophagic response in cancer cells. Chloroquine, by inhibiting the fusion of autophagosomes with lysosomes, blocks this survival pathway, thereby enhancing cisplatin-induced apoptosis.[11][12]
Caption: Chloroquine enhances cisplatin-induced apoptosis by inhibiting protective autophagy.
B. Chloroquine and Doxorubicin in Breast Cancer
The co-administration of chloroquine and doxorubicin has been shown to improve cytotoxicity in human breast cancer cells, including doxorubicin-resistant lines.[13][14]
Quantitative Data: Reversal of Drug Resistance
| Cancer Type | Cell Line | Combination | Key Findings | Reference |
| Breast Cancer | MCF-7/ADR (Doxorubicin-resistant) | Chloroquine + Doxorubicin (in liposomes) | Significant resistance reversal (reversal fold of 5.7). | [13] |
Experimental Protocol: Cytotoxicity in Resistant Cells
-
Cell Culture: Doxorubicin-resistant breast cancer cells (e.g., MCF-7/ADR) are cultured.
-
Drug Treatment: Cells are treated with doxorubicin alone or in combination with chloroquine. Often, drug delivery systems like liposomes are used to enhance co-localization.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) of doxorubicin is determined in the presence and absence of chloroquine using a cell viability assay.
-
Reversal Fold Calculation: The reversal fold is calculated as the ratio of the IC50 of doxorubicin alone to the IC50 of doxorubicin in combination with chloroquine.
III. Conclusion and Future Directions
The combination of this compound and related compounds with established anticancer drugs represents a promising strategy to enhance therapeutic outcomes and combat drug resistance across a range of cancers. The synergistic effects observed are often rooted in the simultaneous targeting of multiple, interconnected cellular pathways, such as protein degradation, stress responses, and epigenetic regulation.
Future research should focus on:
-
Optimizing dosing and scheduling of these combination therapies to maximize synergy and minimize toxicity.
-
Identifying predictive biomarkers to select patients most likely to benefit from these combination regimens.
-
Developing novel drug delivery systems to ensure the co-localization of the synergistic agents at the tumor site.
The data and experimental frameworks presented in this guide offer a solid foundation for the continued investigation and clinical translation of these potent anti-cancer combinations.
References
- 1. Lysine-specific demethylase (LSD1/KDM1A) and MYCN cooperatively repress tumor suppressor genes in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysin (K)-specific demethylase 1 inhibition enhances proteasome inhibitor response and overcomes drug resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Combination therapy could expand treatment options for AML patients, extend survival | EurekAlert! [eurekalert.org]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Low concentration of chloroquine enhanced efficacy of cisplatin in the treatment of human ovarian cancer dependent on autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Doxorubicin and chloroquine coencapsulated liposomes: preparation and improved cytotoxicity on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combination of Antimalarial and CNS Drugs with Antineoplastic Agents in MCF-7 Breast and HT-29 Colon Cancer Cells: Biosafety Evaluation and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lys05 and Hydroxychloroquine (HCQ) for In Vivo Autophagy Inhibition and Anti-Tumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of two prominent autophagy inhibitors: Lys05 and hydroxychloroquine (B89500) (HCQ). The following sections detail their comparative efficacy, supported by experimental data, and provide insights into their mechanisms of action and the methodologies used in key studies.
Executive Summary
Lys05, a dimeric aminoquinoline, demonstrates significantly greater potency as an autophagy inhibitor and single-agent anti-tumor therapeutic compared to hydroxychloroquine (HCQ) in preclinical in vivo models.[1][2] This enhanced efficacy is attributed to its superior accumulation within tumor lysosomes and its ability to more effectively deacidify this critical organelle, leading to a more complete and sustained blockade of the autophagy pathway.[1][3] In contrast, the concentrations of HCQ required to achieve significant autophagy inhibition are often not consistently attainable in a clinical setting.[1][3]
Data Presentation: In Vivo Efficacy and Potency
The following tables summarize the key quantitative data from comparative in vivo studies of Lys05 and HCQ.
| Parameter | Lys05 | HCQ | Fold Difference | Study Reference |
| Lysosomal Accumulation in Tumors | ||||
| Concentration in Whole Tumor Homogenates | Higher | Lower | 11-fold higher | McAfee et al., 2012[1] |
| Concentration in Tumor Lysosomes | Higher | Lower | 34-fold higher | McAfee et al., 2012[1] |
| Autophagy Inhibition in Tumors | ||||
| Accumulation of Autophagic Vesicles (AVs) | Significant increase | Moderate increase | >2-fold increase | McAfee et al., 2012[3] |
| LC3-II/LC3-I Ratio | Significantly higher | Higher than control | Not specified | McAfee et al., 2012[3] |
| Anti-Tumor Efficacy (Single Agent) | ||||
| Reduction in Average Daily Tumor Growth Rate (1205Lu xenografts) | 53% reduction | Not significant | - | McAfee et al., 2012[1] |
| Anti-tumor Activity at Low Doses (10 mg/kg daily) | Significant | Not reported | - | McAfee et al., 2012[2] |
Table 1: Comparative In Vivo Efficacy of Lys05 and HCQ. Data compiled from studies in human cancer xenograft models.
| Cell Line | IC50 of Lys01 (Parent of Lys05) | IC50 of HCQ | Fold Difference | Study Reference |
| LN229 (Glioma) | 4-8 µM | 15-42 µM | 9- to 30-fold more potent | McAfee et al., 2012[1] |
| 1205Lu (Melanoma) | 4-8 µM | 15-42 µM | 9- to 30-fold more potent | McAfee et al., 2012[1] |
| HT-29 (Colon) | 4-8 µM | 15-42 µM | 9- to 30-fold more potent | McAfee et al., 2012[1] |
| c8161 (Melanoma) | 4-8 µM | 15-42 µM | 9- to 30-fold more potent | McAfee et al., 2012[1] |
Table 2: In Vitro Cytotoxicity (IC50) of this compound (Parent Compound of Lys05) vs. HCQ. IC50 values represent the concentration required to inhibit cell growth by 50%.
Signaling Pathways and Mechanism of Action
Both Lys05 and HCQ are lysosomotropic agents, meaning they accumulate in the acidic environment of the lysosome.[4][5] Their primary mechanism for autophagy inhibition involves the deacidification of the lysosome, which in turn inhibits the function of acid-dependent lysosomal hydrolases necessary for the degradation of autophagic cargo.[3][5] Lys05 is a more potent inhibitor due to its superior ability to accumulate in and neutralize the lysosome.[1]
Caption: Mechanism of Lys05 and HCQ in blocking autophagy.
Experimental Protocols
In Vivo Xenograft Studies for Anti-Tumor Efficacy
Objective: To evaluate the single-agent anti-tumor activity of Lys05 and HCQ in vivo.
Animal Model: Nude mice bearing established human tumor xenografts (e.g., 1205Lu melanoma, c8161 melanoma, HT-29 colon cancer).[1][4]
Treatment Groups:
-
Vehicle control (e.g., PBS), administered intraperitoneally (i.p.).
-
HCQ (e.g., 60 mg/kg), administered i.p. daily or on a 3/5 day schedule.[3][4]
-
Lys05 (e.g., 10, 40, 76, or 80 mg/kg), administered i.p. daily or on a 3/5 day schedule.[1][4]
Procedure:
-
Human cancer cells are subcutaneously injected into the flanks of nude mice.
-
Once tumors reach a palpable size, mice are randomized into treatment cohorts.
-
Drugs are administered according to the specified dosing schedule.
-
Tumor volumes are measured regularly (e.g., every 2-3 days) using calipers.
-
Animal weight and general health are monitored for toxicity.
-
At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., electron microscopy, immunoblotting).
Endpoints:
-
Tumor growth rate.
-
Final tumor volume and weight.
-
Assessment of toxicity (e.g., weight loss, adverse clinical signs).
Caption: Workflow for in vivo xenograft studies.
Quantification of Autophagic Vesicles by Electron Microscopy
Objective: To visualize and quantify the accumulation of autophagic vesicles (AVs) in tumor tissue following treatment with autophagy inhibitors.
Procedure:
-
Tumor tissues from treated and control mice are harvested and fixed (e.g., with glutaraldehyde).
-
Tissues are processed, embedded, and sectioned for transmission electron microscopy (TEM).[4]
-
Multiple sections from different tumors within each treatment group are imaged at high magnification (e.g., 12,000x).[4]
-
The number of AVs per cell is quantified from the electron micrographs.[3] An AV is typically identified as a double-membraned vesicle containing cytoplasmic contents.
Data Analysis: The mean number of AVs per cell is calculated for each treatment group and compared statistically.
Lysosomal Fractionation and Drug Quantification
Objective: To measure the concentration of Lys05 and HCQ within whole tumor cells and isolated lysosomes.
Procedure:
-
Tumors from treated mice are harvested and homogenized.
-
A portion of the homogenate is retained as the whole-cell fraction.
-
The remaining homogenate undergoes differential centrifugation to isolate the lysosomal fraction.[3]
-
The purity of the lysosomal fraction is confirmed by immunoblotting for lysosomal markers (e.g., LAMP2).[3]
-
The concentrations of Lys05 and HCQ in the whole-cell and lysosomal fractions are determined by high-performance liquid chromatography (HPLC) tandem mass spectrometry.[3]
Conclusion
The in vivo data strongly indicate that Lys05 is a more potent autophagy inhibitor than HCQ, with superior anti-tumor activity as a single agent.[1][2] This is primarily due to its enhanced ability to accumulate in and deacidify tumor lysosomes.[1][3] These findings suggest that Lys05 may have greater therapeutic potential in clinical applications where robust autophagy inhibition is desired. Researchers and drug developers should consider the significantly higher potency of Lys05 when designing future preclinical and clinical studies targeting the autophagy pathway.
References
- 1. Lys05: A new lysosomal autophagy inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lys05: a new lysosomal autophagy inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Potent Autophagy Inhibitor (Lys05) Enhances the Impact of Ionizing Radiation on Human Lung Cancer Cells H1299 [mdpi.com]
A Side-by-Side Analysis of Lys01 Derivatives and Analogues for Autophagy Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the lysosomotropic autophagy inhibitor Lys01 and its derivatives and analogues. The information presented herein is supported by experimental data to facilitate informed decisions in the selection of chemical probes and potential therapeutic agents targeting the autophagy pathway.
Introduction to this compound and its Analogues
This compound is a potent bisaminoquinoline autophagy inhibitor that functions by disrupting lysosomal acidification, a critical step in the autophagic process.[1] Its superior potency compared to the well-established autophagy inhibitor hydroxychloroquine (B89500) (HCQ) has prompted the investigation of its derivatives and analogues to understand the structure-activity relationships and identify compounds with improved therapeutic potential. This guide will focus on a side-by-side comparison of this compound with its closely related analogues: Lys02, Lys03, and Lys04. Additionally, Lys05, the water-soluble trihydrochloride salt of this compound, is considered functionally equivalent to this compound in in vitro studies and will be discussed as such.[1]
Comparative Analysis of In Vitro Efficacy
The inhibitory effects of this compound and its analogues on autophagy and their corresponding cytotoxicity have been evaluated in various cancer cell lines. The data consistently demonstrates the superior potency of this compound.
Cytotoxicity
The half-maximal inhibitory concentration (IC50) for cell viability was determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay after 72 hours of treatment. This compound exhibited significantly lower IC50 values across multiple cell lines compared to its analogues and HCQ, indicating greater cytotoxic potential.
| Compound | LN229 (Glioblastoma) IC50 (µM) | 1205Lu (Melanoma) IC50 (µM) | HT-29 (Colon) IC50 (µM) | c8161 (Melanoma) IC50 (µM) |
| This compound | 7.9 | 3.6 | 6.0 | 3.8 |
| Lys02 | 91 | 35 | 53 | 42 |
| Lys03 | 53 | 24 | 38 | 31 |
| Lys04 | 17 | 10 | 15 | 12 |
| HCQ | 42 | 15 | 28 | 22 |
Data summarized from McAfee et al., 2012.
Autophagy Inhibition
The potency of autophagy inhibition was assessed by monitoring the accumulation of the autophagosome marker protein, microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), via immunoblotting. While specific IC50 values for autophagy inhibition are not available for all analogues in a comparative format, the relative potency has been established.
-
This compound is a significantly more potent autophagy inhibitor than HCQ, with estimates suggesting a greater than 10-fold difference.[1][2]
-
Lys04 , which retains the bisaminoquinoline core, demonstrates intermediate potency.[1][2]
These findings are further corroborated by the visualization of GFP-LC3 puncta, where this compound induces a more pronounced accumulation of autophagosomes at lower concentrations than HCQ.[]
Structure-Activity Relationship
The observed differences in potency among this compound and its analogues can be attributed to specific structural motifs. The chemical structures of these compounds are presented below.
Note: The above DOT script is a placeholder for chemical structures. For a functional implementation, the image attributes would point to actual image files of the chemical structures.
Caption: Chemical structures of this compound and its analogues.
Key structural features influencing activity include:
-
Two Aminoquinoline Rings: The presence of two aminoquinoline rings, as seen in this compound and Lys04, is crucial for high-potency autophagy inhibition. Lys02, a monoquinoline, exhibits significantly lower potency.
-
Triamine Linker: The specific triamine linker connecting the two quinoline (B57606) rings in this compound contributes to its high potency.
-
C-7 Chlorine Substituent: The chlorine atom at the C-7 position of the quinoline ring is important for the activity of these compounds. Lys03, which lacks this substituent, shows reduced potency compared to this compound.
Signaling Pathways
The primary mechanism of action for this compound and its analogues is the inhibition of autophagy through the deacidification of lysosomes. This disruption of lysosomal function has downstream effects on cellular signaling pathways that regulate autophagy, most notably the mTORC1 pathway.
Caption: Proposed signaling pathway for this compound-mediated autophagy inhibition.
Lysosomotropic agents like this compound accumulate in the lysosome and raise its internal pH. The lysosome serves as a signaling hub for the activation of mTORC1, a master regulator of cell growth and a negative regulator of autophagy. The activation of mTORC1 on the lysosomal surface is dependent on amino acid sensing and the proper function of the Rag GTPases. By disrupting the lysosomal environment, this compound and its analogues can interfere with mTORC1 signaling, although the precise downstream consequences on mTORC1 activity can be context-dependent. However, the primary mode of autophagy inhibition is the impairment of autophagosome-lysosome fusion and the inactivation of lysosomal hydrolases due to the elevated pH.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds (this compound, Lys02, Lys03, Lys04, HCQ) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
LC3 Immunoblotting
-
Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 12-15% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against LC3 (recognizing both LC3-I and LC3-II) overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities for LC3-I and LC3-II using densitometry software. The ratio of LC3-II to a loading control (e.g., GAPDH or β-actin) is used to assess the level of autophagosome accumulation.
GFP-LC3 Puncta Formation Assay
-
Cell Culture and Transfection: Plate cells stably or transiently expressing GFP-LC3 on glass coverslips or in imaging-compatible plates.
-
Compound Treatment: Treat the cells with the compounds for the desired time.
-
Cell Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the number of GFP-LC3 puncta per cell using automated image analysis software. An increase in the number of puncta indicates an accumulation of autophagosomes.
Caption: General workflow for in vitro evaluation of this compound and its analogues.
Conclusion
The side-by-side analysis reveals that this compound is a significantly more potent inhibitor of autophagy and demonstrates greater cytotoxicity compared to its analogues Lys02, Lys03, Lys04, and the benchmark compound HCQ. The structure-activity relationship studies highlight the importance of the bisaminoquinoline scaffold, the triamine linker, and the C-7 chlorine substituent for optimal activity. Researchers and drug development professionals should consider the superior potency of this compound when selecting a chemical tool for autophagy inhibition studies. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other potential autophagy inhibitors.
References
Meta-analysis of studies using Lys01 for autophagy research
A Comprehensive Meta-Analysis of Lys01 for Autophagy Research: A Comparative Guide
For researchers in cellular biology and drug development, the accurate measurement and modulation of autophagy are critical. Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and proteins, playing a pivotal role in cellular homeostasis. Its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders. A plethora of chemical inhibitors have been developed to study and therapeutically target this pathway. Among these, this compound, a dimeric quinoline, has emerged as a potent and specific inhibitor of autophagy. This guide provides a meta-analysis of studies utilizing this compound, comparing its performance with other commonly used autophagy inhibitors, namely chloroquine (B1663885) (CQ), bafilomycin A1 (BafA1), and 3-methyladenine (B1666300) (3-MA).
Comparative Analysis of Autophagy Inhibitors
The efficacy of autophagy inhibitors is primarily assessed by their ability to block the final stage of autophagy, leading to the accumulation of autophagosomes. This is quantified by measuring the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and the degradation of sequestosome 1 (p62/SQSTM1), a protein that is selectively degraded by autophagy.
Data Presentation: Quantitative Comparison of Autophagy Inhibitors
The following tables summarize quantitative data from various studies, comparing the effects of this compound, chloroquine, bafilomycin A1, and 3-methyladenine on key autophagy markers and cell viability.
Table 1: Comparative Efficacy on LC3-II Accumulation
| Inhibitor | Cell Line | Concentration | Fold Increase in LC3-II (vs. Control) | Reference |
| This compound | LN229 | 10 µM | ~15-fold | [1] |
| Chloroquine | Primary Cortical Neurons | 40 µM | ~3-fold | [2][3] |
| Bafilomycin A1 | Primary Cortical Neurons | 10 nM | ~3-fold | [2][3] |
| 3-Methyladenine | SK-HEP-1 | 10 mM | Inhibition of autophagic vacuole formation | [4] |
Table 2: Comparative Efficacy on p62 Degradation
| Inhibitor | Cell Line | Concentration | p62 Protein Levels (vs. Control) | Reference |
| This compound | Not specified | Not specified | Accumulation (inhibition of degradation) | |
| Chloroquine | SK-N-SH | Not specified | ~6-fold increase | [5] |
| Bafilomycin A1 | HeLa | 10 µg/ml | Increased levels | [6] |
| 3-Methyladenine | MCF7 | Not specified | No complex visualization with CDK1 | [4] |
Table 3: Comparative Cytotoxicity (IC50 Values)
| Inhibitor | Cell Line | IC50 Value | Reference |
| This compound | 1205Lu | 3.6 µM | |
| This compound | c8161 | 3.8 µM | |
| This compound | LN229 | 7.9 µM | |
| This compound | HT-29 | 6.0 µM | |
| Chloroquine | T24t | ~30 µM | [7] |
| Bafilomycin A1 | T24t | ~5 nM | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are the protocols for the key experiments cited in this guide.
1. Western Blotting for LC3 and p62
This protocol is used to quantify the protein levels of LC3-II and p62, key markers of autophagic activity.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (1:1000) and p62 (1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[8]
-
2. Fluorescence Microscopy for GFP-LC3 Puncta Formation
This method allows for the visualization and quantification of autophagosomes within cells.[9]
-
Cell Culture and Transfection:
-
Seed cells on glass coverslips in a 24-well plate.
-
Transfect cells with a GFP-LC3 expression plasmid using a suitable transfection reagent.
-
Allow cells to express the protein for 24-48 hours.
-
-
Treatment and Fixation:
-
Treat cells with the desired autophagy inhibitors or inducers.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of GFP-LC3 puncta per cell using image analysis software.
-
3. Autophagic Flux Assay using Tandem Fluorescent-Tagged LC3 (mCherry-GFP-LC3)
This assay provides a more dynamic measure of autophagy by distinguishing between autophagosomes and autolysosomes.[10][11]
-
Cell Culture and Transduction:
-
Transduce cells with a lentiviral vector expressing mCherry-GFP-LC3.
-
Select for stably transduced cells.
-
-
Treatment and Live-Cell Imaging:
-
Seed the stable cells in a glass-bottom dish.
-
Treat cells with the desired compounds.
-
Perform live-cell imaging using a confocal microscope equipped with an environmental chamber.
-
-
Image Analysis:
-
Autophagosomes will appear yellow (co-localization of mCherry and GFP).
-
Autolysosomes will appear red (GFP signal is quenched in the acidic environment of the lysosome).
-
Quantify the number of yellow and red puncta to determine the autophagic flux.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action of the compared autophagy inhibitors, a typical experimental workflow, and a decision-making guide for selecting the appropriate inhibitor.
Caption: Mechanisms of action of different autophagy inhibitors.
Caption: A typical experimental workflow for comparing autophagy inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Both p62/SQSTM1-HDAC6-dependent autophagy and the aggresome pathway mediate CDK1 degradation in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamics of the Degradation of Ubiquitinated Proteins by Proteasomes and Autophagy: ASSOCIATION WITH SEQUESTOSOME 1/p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p62/SQSTM1 forms protein aggregates degraded by autophagy and has a protective effect on huntingtin-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mTORC1 feedback to AKT modulates lysosomal biogenesis through MiT/TFE regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Decision tree methods: applications for classification and prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative and temporal measurement of dynamic autophagy rates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Lys01
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Lys01, a potent lysosomal autophagy inhibitor. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on its chemical properties as a chloroquine (B1663885) analogue and established best practices for handling such compounds.[1][2]
Chemical and Physical Properties of this compound
This compound, also known by its chemical name N2-(7-Chloro-4-quinolinyl)-N1-[2-[(7-chloro-4-quinolinyl)amino]ethyl]-N1-methyl-1,2-ethanediamine, is a derivative of chloroquine.[3][4] While it is shipped under ambient temperatures as a non-hazardous chemical, its structural similarity to chloroquine warrants careful handling and disposal.[3] Chloroquine analogues can be harmful if swallowed and are known to be toxic to aquatic life with long-lasting effects.[1][5]
| Property | Data | Source |
| Chemical Formula | C23H23Cl2N5 | [3] |
| Molecular Weight | 440.37 g/mol | [3] |
| Appearance | White to off-white solid powder | [3] |
| Storage (Short Term) | 0 - 4 °C (days to weeks) | [3] |
| Storage (Long Term) | -20 °C (months to years) | [3] |
| Solubility | Soluble in DMSO | [3] |
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to adhere to the following safety precautions. Handle this compound as you would any potentially hazardous chemical.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[1]
-
Ventilation: Handle the solid form of this compound in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.[6]
-
Avoid Contact: Prevent direct contact with the skin, eyes, and mucous membranes. In case of accidental contact, flush the affected area with copious amounts of water.[6]
-
Environmental Protection: Do not dispose of this compound down the drain or in regular trash.[1] Prevent its release into the environment due to its potential toxicity to aquatic life.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound and contaminated materials. This procedure is based on standard practices for hazardous chemical waste management.
Step 1: Waste Segregation and Collection
Proper segregation of waste at the source is the foundation of safe disposal.
-
Solid Waste: Collect all unused or expired this compound powder, contaminated weighing paper, pipette tips, gloves, and other consumables in a designated, leak-proof solid chemical waste container.[2][6]
-
Liquid Waste:
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a dedicated "Aqueous Hazardous Waste" container.[2]
-
Organic Solvent Solutions: Solutions of this compound in organic solvents should be collected in a designated "Halogenated" or "Non-Halogenated" solvent waste container, depending on the solvent used. Ensure chemical compatibility before mixing different waste streams.[2]
-
-
Sharps Waste: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container for chemical contamination.[2]
Step 2: Waste Container Management
-
Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration.[2]
-
Storage: Keep waste containers securely closed when not in use. Store them in a designated satellite accumulation area within the laboratory, away from general lab traffic, and incompatible materials.[2][7]
Step 3: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for the final disposal of hazardous waste.[1][6] They have established procedures and licensed contractors to handle and dispose of such materials in compliance with all local, regional, and national regulations.[1]
-
Documentation: Complete any required waste pickup forms as per your institution's protocol.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the recommended workflow for the proper disposal of this compound and the logical relationships in the decision-making process for handling and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound|Lys 01;Lys 01 [dcchemicals.com]
- 5. Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. purdue.edu [purdue.edu]
Personal protective equipment for handling Lys01
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Lys01. This compound is a potent, synthetic, dimeric chloroquine (B1663885) derivative that functions as an inhibitor of autophagy and has demonstrated antitumor activity.[1][2] Due to its biological activity, stringent adherence to safety protocols is essential to mitigate exposure risks and ensure a secure laboratory environment. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive, multi-layered approach to PPE is mandatory when working with this compound, particularly when handling the compound in its powdered form. The following recommendations are based on established guidelines for handling potent and cytotoxic compounds.[3][4]
Table 1: PPE Requirements for Handling this compound
| Activity | Gloves | Lab Coat/Gown | Eye/Face Protection | Respiratory Protection |
|---|---|---|---|---|
| Handling Solid/Powder Form (e.g., weighing, aliquoting) | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 tested)[5] | Disposable, solid-front gown with tight-fitting cuffs[3] | Safety goggles with side shields and a full-face shield[3] | N95 respirator or higher[3] |
| Handling Solutions (e.g., preparing dilutions, cell culture) | Two pairs of chemotherapy-rated nitrile gloves[4] | Disposable, solid-front gown with tight-fitting cuffs | Safety goggles with side shields[6] | Not required if handled in a certified chemical fume hood or biological safety cabinet |
| Unpacking/Receiving | Chemotherapy-rated nitrile gloves[7] | Standard lab coat | Safety glasses | Not required unless packaging is damaged |
| Waste Disposal | Double-gloving with chemotherapy-rated nitrile gloves | Disposable, solid-front gown with tight-fitting cuffs | Safety goggles with side shields | Not required unless there is a risk of aerosolization |
Operational Plan: Weighing and Reconstituting this compound Powder
This protocol details the step-by-step methodology for safely weighing and preparing a stock solution of this compound powder. This procedure should be performed in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.
Experimental Protocol: Preparation of this compound Stock Solution
-
Preparation and Decontamination:
-
Don all required PPE as specified for handling solid compounds in Table 1.
-
Designate a workspace within a chemical fume hood.
-
Cover the work surface with a disposable, absorbent bench liner.
-
Gather all necessary equipment: analytical balance, weighing paper, spatulas, microcentrifuge tubes, and the appropriate solvent (e.g., DMSO, as this compound is soluble in it[8]).
-
-
Weighing the Compound:
-
Carefully transfer the desired amount of this compound powder from the stock vial to weighing paper using a clean spatula.
-
Avoid generating dust. If any powder is spilled, clean it immediately according to the spill cleanup protocol.
-
Once the desired mass is weighed, carefully fold the weighing paper to contain the powder.
-
-
Reconstitution:
-
Transfer the weighed this compound powder into an appropriately labeled sterile microcentrifuge tube or vial.
-
Using a calibrated pipette, add the calculated volume of solvent (e.g., DMSO) to the tube to achieve the desired stock concentration.
-
Secure the cap tightly and vortex gently until the powder is completely dissolved.
-
-
Post-Procedure Cleanup:
-
Dispose of all contaminated disposable items (weighing paper, pipette tips, bench liner) in a clearly labeled "Cytotoxic Waste" or "Hazardous Chemical Waste" container.[3]
-
Wipe down the work surface, balance, and any other equipment with an appropriate decontamination solution (e.g., 70% ethanol), followed by a second wipe with distilled water.
-
Carefully doff PPE, starting with the outer gloves, and dispose of it in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.[6]
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.[3] Improper disposal poses a risk to personnel and the environment.
-
Solid Waste: All disposable items, including gloves, gowns, bench liners, and weighing paper, that have come into contact with this compound should be collected in a sealed, leak-proof container clearly labeled "Hazardous Chemical Waste."[3]
-
Liquid Waste: Unused or waste solutions of this compound must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.[3]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
-
Final Disposal: All waste contaminated with this compound must be disposed of through your institution's licensed hazardous waste disposal service.
Safety Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when planning to work with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Lys05: A new lysosomal autophagy inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pogo.ca [pogo.ca]
- 5. gerpac.eu [gerpac.eu]
- 6. benchchem.com [benchchem.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. medkoo.com [medkoo.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
